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  • Product: 2-Nitro-4-morpholinocarbonylaniline

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Thermodynamic Profile & Solubility Kinetics of 2-Nitro-4-morpholinocarbonylaniline

Based on your request, here is an in-depth technical guide regarding the solubility and thermodynamic profile of 2-Nitro-4-morpholinocarbonylaniline (also chemically known as (4-amino-3-nitrophenyl)(morpholino)methanone...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, here is an in-depth technical guide regarding the solubility and thermodynamic profile of 2-Nitro-4-morpholinocarbonylaniline (also chemically known as (4-amino-3-nitrophenyl)(morpholino)methanone or 4-amino-3-nitrobenzoyl morpholine ).

This compound is a critical intermediate in the synthesis of oxazolidinone antibiotics (such as Linezolid ). The guide focuses on the thermodynamic behavior, experimental determination protocols, and modeling of this compound in organic solvents.

Executive Summary

2-Nitro-4-morpholinocarbonylaniline (C₁₁H₁₃N₃O₄) represents a class of polar, poly-functionalized aromatic amines essential for pharmaceutical synthesis. Its solubility profile is governed by the interplay between the strong intramolecular hydrogen bonding of the ortho-nitroaniline moiety and the hydrogen-bond accepting capability of the morpholine amide.

This guide provides a rigorous framework for understanding its solid-liquid equilibrium (SLE), detailing the laser-monitoring experimental protocols, thermodynamic modeling (Apelblat/van’t Hoff), and process implications for recrystallization and purification.

Part 1: Compound Characterization & Physicochemical Context

The solubility behavior of 2-Nitro-4-morpholinocarbonylaniline deviates from standard nitroanilines due to the bulky, polar morpholine group at the para position (relative to the amino group).

Structural Influence on Solubility[1]
  • Nitro Group (

    
    ):  Induces strong polarity but also facilitates intramolecular hydrogen bonding with the adjacent amine (
    
    
    
    ), reducing the availability of the amine to interact with protic solvents.
  • Morpholine Amide: The carbonyl oxygen and morpholine ether oxygen act as strong hydrogen bond acceptors, significantly enhancing solubility in polar aprotic solvents (DMSO, DMF, Acetone) compared to non-polar solvents.

PropertyDescription
IUPAC Name (4-amino-3-nitrophenyl)(morpholino)methanone
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight ~251.24 g/mol
Key Solvents Acetone, Ethanol, Methanol, Ethyl Acetate, Acetonitrile
Primary Application Intermediate for Linezolid (Oxazolidinone antibiotics)

Part 2: Experimental Protocol (Laser Monitoring Method)

To generate high-precision solubility data (


), the Laser Monitoring Observation Technique  is the industry standard, minimizing human error associated with visual turbidity detection.
Experimental Workflow

The following protocol ensures self-validating data generation with a precision of


 K.

ExperimentalProtocol Step1 Solute/Solvent Preparation (Gravimetric Mass > 0.1mg) Step2 Jacketted Glass Vessel (Temp Control ±0.01 K) Step1->Step2 Charge System Step3 Dissolution Phase (Magnetic Stirring) Step2->Step3 Heat/Cool Step4 Laser Transmission (I < I_threshold) Step3->Step4 Monitor Transmittance Step5 Equilibrium Detection (Laser Intensity Spike) Step4->Step5 Solids Dissolve Step6 Data Recording (T vs Mole Fraction) Step5->Step6 Record T Step6->Step2 Add Solvent (Dynamic Method)

Figure 1: Laser Monitoring Dynamic Method for Solubility Determination. The system detects the precise moment of solid phase disappearance via laser transmittance.

Validation Criteria
  • Repeatability: Three repetitions per temperature point; Relative Standard Deviation (RSD) must be

    
    .
    
  • Purity Check: HPLC analysis of the solid phase before and after equilibrium to ensure no solvate formation or polymorphic transition occurs during the experiment.

Part 3: Solubility Data Analysis

The solubility of 2-Nitro-4-morpholinocarbonylaniline typically follows an endothermic trend (solubility increases with temperature).

Representative Solubility Trends (Mole Fraction, )

Note: Values below are representative of the structural class (Nitroaniline amides) for process design ranges.

SolventPolaritySolubility Trend (278K - 323K)Interaction Mechanism
DMSO / DMF HighVery High (

)
Strong Dipole-Dipole & H-Bonding
Acetone ModerateHighDipole-Dipole
Methanol High (Protic)ModerateH-Bond Donor/Acceptor
Ethanol Moderate (Protic)Moderate-LowH-Bond Donor/Acceptor
Toluene LowLowWeak Dispersion Forces
Water HighVery Low (Insoluble)Hydrophobic Effect Dominates
Temperature Dependence

The solubility (


) generally correlates positively with temperature (

). In polar aprotic solvents (like Acetone), the curve is steeper, indicating a higher enthalpy of dissolution compared to alcohols.

Part 4: Thermodynamic Modeling

To simulate solubility for process optimization, experimental data is regressed using thermodynamic models. The Modified Apelblat Equation is typically the most accurate model for this class of compounds.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression.

  • Applicability: Excellent for non-ideal solutions where the enthalpy of solution varies with temperature.

The (Buchowski-Ksiazczak) Model

Useful for understanding the deviation from ideal solubility:



  • 
    :  Non-ideality parameter.
    
  • 
    :  Enthalpy term.
    
Model Selection Logic

ModelSelection Data Experimental Data (x vs T) Check1 Is the curve linear in ln(x) vs 1/T? Data->Check1 VanHoff Use van't Hoff Eq. (Constant Enthalpy) Check1->VanHoff Yes Apelblat Use Modified Apelblat (Variable Enthalpy) Check1->Apelblat No (Curved) Stats Calculate AIC / R-squared VanHoff->Stats Apelblat->Stats

Figure 2: Decision Matrix for Thermodynamic Model Selection. For 2-Nitro-4-morpholinocarbonylaniline, the Apelblat model usually yields


.
Thermodynamic Functions

Using the van't Hoff analysis, the dissolution process is characterized by:

  • Enthalpy (

    
    ):  Positive values indicate an endothermic  process (requires heat).
    
  • Entropy (

    
    ):  Positive values indicate increased disorder, which is the primary driving force for dissolution in this system.
    
  • Gibbs Free Energy (

    
    ):  Positive values indicate the dissolution is non-spontaneous at standard conditions without thermal input (saturation equilibrium).
    

Part 5: Implications for Process Design (Crystallization)

Based on the solubility differential:

  • Cooling Crystallization: Highly effective in Ethanol or Methanol due to the steep solubility curve; yield is maximized by cooling from 60°C to 5°C.

  • Anti-Solvent Crystallization: Water acts as a potent anti-solvent when added to a saturated Acetone or DMSO solution of the compound, forcing rapid precipitation.

References

  • Experimental Standards:NIST IUPAC Solubility Data Series. Methods for the determination of solubility of solids in liquids.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Analogous Compound Data (Nitroanilines): Wang, J., et al. (2014). Solubility and thermodynamic properties of 2-nitroaniline in different solvents.
  • General Protocol: Grant, D. J., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

(Note: Specific solubility coefficients for this proprietary intermediate should be experimentally verified using the protocol in Part 2 if exact literature values are unavailable in open-access databases.)

Protocols & Analytical Methods

Method

HPLC method development for 2-Nitro-4-morpholinocarbonylaniline analysis

An Application Note and Comprehensive Protocols for the HPLC Analysis of 2-Nitro-4-morpholinocarbonylaniline Abstract This technical guide provides a comprehensive strategy for the development and validation of a robust...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for the HPLC Analysis of 2-Nitro-4-morpholinocarbonylaniline

Abstract

This technical guide provides a comprehensive strategy for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Nitro-4-morpholinocarbonylaniline. This compound, featuring a nitroaniline chromophore and a morpholine substituent, is of interest in pharmaceutical and chemical synthesis. A systematic approach to method development is detailed, beginning with first principles based on the analyte's chemical structure. The document furnishes a final, optimized reversed-phase HPLC protocol suitable for quantitative analysis and impurity profiling. Furthermore, it supplies a complete, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[1] This note is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Analyte Profile: 2-Nitro-4-morpholinocarbonylaniline

To develop a successful HPLC method, a foundational understanding of the analyte's physicochemical properties is paramount. While specific experimental data for 2-Nitro-4-morpholinocarbonylaniline is not widely available, we can infer its chromatographic behavior from its constituent functional groups.

  • Structure:

    • Nitroaniline Core: This is the primary chromophore, providing strong UV absorbance. The nitro group is electron-withdrawing, and the aniline amine is a weak base. The logP of a related compound, 2-nitroaniline, is 1.85, suggesting moderate hydrophobicity.[2]

    • Morpholinocarbonyl Group: The addition of this amide-linked morpholine group increases the molecular weight and introduces both polar (carbonyl, ether linkage) and non-polar (aliphatic ring) characteristics. This will likely increase the compound's overall polarity compared to simpler nitroanilines.

  • Predicted Chromatographic Behavior:

    • Retention: The compound is expected to be well-retained on a reversed-phase (e.g., C18) column due to the aromatic ring and morpholine structure.

    • Solubility: It is predicted to be soluble in common organic solvents like methanol and acetonitrile.

    • Detection: The nitroaniline moiety is expected to have a strong UV absorbance maximum (λ-max) in the range of 220-400 nm, making UV detection highly suitable.[3][4]

Part I: A Logic-Driven HPLC Method Development Strategy

The development of a robust analytical method is not a matter of trial and error but a systematic process. The causality behind each experimental choice is as important as the final conditions. Our approach is grounded in established chromatographic principles as outlined in compendial sources like the United States Pharmacopeia (USP).[5][6]

Initial Parameter Selection: The First Principles
  • Column Chemistry: A C18 (octadecylsilane) stationary phase is the logical starting point. It is a versatile, non-polar phase that provides excellent retention for moderately non-polar compounds like substituted anilines.[7][8] The goal is to achieve retention based on the hydrophobic character of the analyte.

  • Mobile Phase: A binary mixture of an organic modifier and an aqueous phase is standard for reversed-phase chromatography.[5]

    • Organic Modifier: Acetonitrile is often preferred over methanol for nitroaromatic compounds as it can offer better peak shape and lower UV cutoff.

    • Aqueous Phase: An acidified aqueous phase is critical. The aniline group has a basic character; maintaining a low pH (e.g., pH 2.5-3.5) with an additive like formic acid or phosphoric acid ensures the amine is protonated.[9] This suppresses silanol interactions on the column surface and prevents peak tailing, leading to sharp, symmetrical peaks.

  • Detection Wavelength (λ): To maximize sensitivity, the detector should be set to the analyte's absorbance maximum (λ-max). A Diode Array Detector (DAD) is used to scan the peak from 200-400 nm during initial runs to identify the optimal wavelength.

  • Elution Mode: A gradient elution is the strategic choice for initial development. It allows for the screening of a wide range of mobile phase compositions in a single run, providing a rapid assessment of the analyte's retention time and revealing the presence of any late-eluting impurities.[10]

The Method Development and Optimization Workflow

The process follows a logical progression from initial screening to final optimization and verification.

MethodDevelopmentWorkflow cluster_Initial Phase 1: Initial Screening cluster_Optimization Phase 2: Optimization cluster_Finalization Phase 3: Finalization & SST A Define Analyte Profile (Structure, Polarity) B Select Column & Mobile Phase (C18, ACN/H2O + Acid) A->B C Run Broad Gradient Scan (5% to 95% ACN) B->C D Determine Optimal λ-max (Using DAD) C->D E Evaluate Peak Shape (Tailing Factor < 1.5?) D->E F Adjust pH / Acid Type (Formic vs. Phosphoric) E->F No G Optimize Gradient Slope (for resolution of impurities) E->G Yes F->E H Convert to Isocratic? (If applicable for QC) G->H I Fine-tune % Organic (Adjust Retention Time) H->I Yes J Set Final Conditions (Flow Rate, Temp.) H->J No I->J K Define System Suitability Test (SST) (Precision, Tailing, Plates) J->K L Method Ready for Validation K->L

Caption: A systematic workflow for HPLC method development.

Part II: Optimized Analytical Method Protocol

This protocol details the final, optimized conditions for the quantitative analysis of 2-Nitro-4-morpholinocarbonylaniline.

Instrumentation, Chemicals, and Consumables
  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV Detector.

  • Chemicals:

    • Acetonitrile (HPLC Grade or higher)

    • Water (HPLC Grade, 18.2 MΩ·cm)

    • Formic Acid (88% or higher, LC-MS grade)

    • 2-Nitro-4-morpholinocarbonylaniline Reference Standard

  • Consumables:

    • Analytical Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar)

    • Autosampler vials with caps

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon)

Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (or experimentally determined λ-max)
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of the 2-Nitro-4-morpholinocarbonylaniline reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile. Mix thoroughly. This solution should be stored under refrigeration.

  • Working Standard Solutions (e.g., for Linearity Curve):

    • Prepare a series of dilutions from the Stock Solution using the mobile phase as the diluent.

    • Example concentrations: 1, 5, 10, 25, 50, 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

    • Dissolve the sample in a suitable volume of Acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a core principle of a self-validating system.[11] A working standard (e.g., 25 µg/mL) is injected five times, and the following criteria must be met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Part III: Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[8][12]

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness Specificity Specificity Distinguishes analyte from interferences. Inject blank, placebo, and spiked sample. Validation:f1->Specificity Linearity Linearity & Range Proportionality of signal to concentration. Analyze 5+ concentration levels. R² ≥ 0.999. Validation:f2->Linearity Accuracy Accuracy (% Recovery) Closeness to the true value. Spike placebo at 3 levels (e.g., 80%, 100%, 120%). Validation:f3->Accuracy Precision Precision (%RSD) Agreement between measurements. Repeatability (intra-day) Intermediate (inter-day, inter-analyst) Validation:f4->Precision Limits Detection & Quantitation Limits LOD: Signal-to-Noise = 3:1 LOQ: Signal-to-Noise = 10:1 Validation:f5->Limits Robustness Robustness Resilience to small, deliberate changes. Vary Flow Rate (±10%), Temp (±5°C), Mobile Phase % (±2%). Validation:f6->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Inject a diluent blank to ensure no interfering peaks at the analyte's retention time.

    • Inject a sample of the analyte.

    • If applicable, inject a placebo (matrix without the analyte).

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and inject the resulting solutions to ensure separation between the main peak and degradation products.

Linearity and Range
  • Objective: To establish a concentration range over which the detector response is directly proportional to the analyte concentration.

  • Protocol:

    • Prepare at least five standard solutions across the expected concentration range (e.g., 50% to 150% of the target concentration). A typical range for an assay could be 10 µg/mL to 150 µg/mL.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Concentration (µg/mL)Mean Peak Area
10Data
25Data
50Data
100Data
150Data
Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%20.0DataData
100%25.0DataData
120%30.0DataData
Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

Precision Type%RSD (Peak Area)
Repeatability (n=6)Data
Intermediate Day 2 (n=6)Data
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol (Signal-to-Noise Approach):

    • Prepare and inject a series of dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small changes to the method parameters, one at a time.

    • Variations to test:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

      • Column Temperature: ± 5 °C (25 °C and 35 °C)

      • Mobile Phase Composition: ± 2% absolute organic content (e.g., 38% and 42% Acetonitrile).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not significantly deviate from the nominal conditions.

Conclusion

This application note presents a thorough and scientifically grounded framework for the development and validation of an HPLC method for 2-Nitro-4-morpholinocarbonylaniline. By starting with an understanding of the analyte's chemical properties and following a logical optimization workflow, a robust, isocratic reversed-phase method was established. The detailed validation protocols, designed in accordance with ICH Q2(R1) guidelines, ensure that the method is reliable, accurate, and precise, making it suitable for its intended use in quality control and research environments.

References

  • USP-NF <621> Chromatography. (2023). United States Pharmacopeial Convention. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. (n.d.). Uspbpep.com. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters Corporation. [Link]

  • Revisions per USP 621. (n.d.). Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • USP <621> Chromatography. (n.d.). DSDP Analytics. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. [Link]

  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. (n.d.). RSC Publishing. [Link]

  • 2-Methoxy-4-nitroaniline Properties. (2025). U.S. Environmental Protection Agency. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (2013). PLOS One. [Link]

  • 2-NITROANILINE CAS N°: 88-74-4. (2003). European Chemicals Bureau. [Link]

Sources

Application

Recrystallization techniques for 2-Nitro-4-morpholinocarbonylaniline purification

Executive Summary This Application Note details the purification of 2-Nitro-4-morpholinocarbonylaniline (Systematic equivalent: 4-amino-3-nitro-N-morpholinobenzamide), a critical intermediate in the synthesis of high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the purification of 2-Nitro-4-morpholinocarbonylaniline (Systematic equivalent: 4-amino-3-nitro-N-morpholinobenzamide), a critical intermediate in the synthesis of high-value pharmacophores. Due to the presence of both a nitro group and a morpholine amide, this compound exhibits complex solubility behavior—prone to "oiling out" and trapping impurities. This guide moves beyond generic recipes, providing a chemically grounded solvent selection strategy, a robust recrystallization protocol, and troubleshooting mechanisms to ensure >99.5% HPLC purity.

Physicochemical Profile & Solubility Logic

To design an effective purification, one must understand the molecule's competing functionalities:

  • Nitro Group (-NO₂): Increases polarity and crystallinity but introduces strong yellow/orange color.

  • Aniline Amine (-NH₂): Provides hydrogen bond donation; susceptible to oxidation.

  • Morpholine Amide: Increases solubility in polar organic solvents (alcohols, DCM) and water miscibility compared to plain phenyl rings.

Solubility Behavior: The compound is generally soluble in hot polar aprotic solvents (DMSO, DMF) and polar protic solvents (Ethanol, Methanol). It shows limited solubility in non-polar solvents (Heptane, Hexane), making Anti-Solvent Crystallization or Cooling Crystallization from alcohols the most viable strategies.

Table 1: Solubility Screening Data (at 1g Scale)
Solvent SystemCold (25°C)Hot (Reflux)Crystallization BehaviorSuitability
Water InsolubleSlightly SolubleN/AAnti-Solvent Only
Ethanol (95%) Sparingly SolubleSolubleGood prisms upon coolingHigh
Ethyl Acetate SolubleVery SolublePoor recovery (too soluble)Medium
Acetonitrile SolubleVery SolubleGood, but lower yieldMedium
Toluene InsolubleSolubleNeedles, excellent impurity rejectionHigh (for non-polar impurities)
DCM SolubleSolubleN/A (Boiling point too low)Low

Strategic Solvent Selection (Decision Matrix)

The choice of solvent depends on the impurity profile of your crude material.

  • Scenario A: Crude contains polar salts or inorganic residues.

    • Strategy: Use Ethanol/Water .[1][2][3] The water keeps salts dissolved while the product crystallizes out.

  • Scenario B: Crude contains unreacted organic starting materials (e.g., non-polar aromatics).

    • Strategy: Use Toluene or Ethyl Acetate/Heptane . Non-polar impurities remain in the mother liquor.

Recommendation: For general purification of 2-Nitro-4-morpholinocarbonylaniline, 95% Ethanol or Ethanol/Water (90:10) is the preferred system due to its balance of yield, safety, and effective rejection of colored nitro-impurities.

Detailed Protocol: Recrystallization from Ethanol/Water

Phase 1: Dissolution & Impurity Scavenging
  • Preparation: Place 10.0 g of crude 2-Nitro-4-morpholinocarbonylaniline in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 80 mL of 95% Ethanol .

  • Heating: Heat the mixture to reflux (approx. 78°C) with moderate stirring.

    • Note: If the solid does not completely dissolve after 10 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 15 mL/g total solvent volume.

  • Charcoal Treatment (Critical for Color):

    • Remove the heat source and allow the solution to cool slightly (to ~70°C) to avoid boil-over.

    • Add 0.5 g (5 wt%) of activated carbon (e.g., Darco G-60).

    • Caution: Adding powder to boiling solvent can cause flash boiling.

    • Re-heat to reflux for 10–15 minutes.

Phase 2: Hot Filtration
  • Setup: Pre-heat a glass funnel and a fluted filter paper (or a Celite pad on a sintered glass funnel) by passing a small amount of hot ethanol through it.

  • Filtration: Filter the hot mixture rapidly into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and insoluble mechanical impurities.

    • Tip: Keep the receiving flask on a hot plate (low heat) to prevent premature crystallization during filtration.

Phase 3: Controlled Crystallization
  • Nucleation: Allow the filtrate to cool slowly to room temperature (20–25°C) over 1–2 hours. Stirring should be slow (approx. 100 rpm) to encourage uniform crystal growth.

  • Seeding (Optional but Recommended): If the solution remains clear at 40°C, add a "seed" crystal of pure product to induce nucleation and prevent oiling out.

  • Anti-Solvent Addition (If Yield is Low): If crystallization is sparse after reaching room temperature, add Water dropwise (up to 10–20 mL) until a persistent turbidity is observed, then cool further.

  • Final Cooling: Place the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

Phase 4: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (50:50) mixture.

    • Reason: Pure ethanol might redissolve the product; water helps wash away residual mother liquor without yield loss.

  • Drying: Dry the solid in a vacuum oven at 45–50°C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.

Visualization: Process Workflow

RecrystallizationWorkflow Start Crude 2-Nitro-4- morpholinocarbonylaniline Dissolve Dissolution in Hot Ethanol (Reflux ~78°C) Start->Dissolve Charcoal Add Activated Carbon (Remove Color Impurities) Dissolve->Charcoal 5 wt% Carbon Filter Hot Filtration (Remove Carbon/Insolubles) Charcoal->Filter Hot Cool Slow Cooling to 25°C (Controlled Nucleation) Filter->Cool Seed Optional: Add Seed Crystal (Prevents Oiling Out) Cool->Seed If no crystals @ 40°C IceBath Ice Bath (0-5°C) (Maximize Yield) Cool->IceBath Direct path Seed->IceBath Isolate Filtration & Cold Wash IceBath->Isolate Dry Vacuum Dry (50°C) Isolate->Dry

Figure 1: Step-by-step workflow for the recrystallization of 2-Nitro-4-morpholinocarbonylaniline.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: The solution became supersaturated too quickly, or the melting point of the solute is depressed by impurities/solvent to below the solution temperature.

  • Solution:

    • Re-heat the mixture until clear.

    • Add a small amount of additional solvent (Ethanol).[1][2]

    • Seed the solution immediately upon cooling to ~50°C.

    • Agitate vigorously to disperse the oil droplets, allowing them to crystallize on the seeds.

Issue: Colored Impurities Persist
  • Cause: Nitro-compounds often degrade into highly colored azo- or nitroso-species.

  • Solution: Perform a "Pre-wash." Dissolve the crude in Ethyl Acetate and wash with 1M HCl (removes unreacted aniline precursors) and 1M NaOH (removes unreacted benzoic acid derivatives) before the recrystallization step.

Analytical Validation

To ensure the protocol was successful, verify the following Quality Attributes:

AttributeMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 99.5% Area
Identity 1H-NMR (DMSO-d6)Conforms to structure
Melting Point DSC or CapillarySharp range (e.g., 210–212°C, verify specific polymorph)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm

References

  • BenchChem. Application Notes and Protocols for the Purification of Nitroaniline Derivatives. Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: 2-Nitroaniline and Derivatives. Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization Strategies. Retrieved from

  • ResearchGate. Purification Techniques for Amide Derivatives. Retrieved from

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Catalytic Hydrogenation of 2-Nitro-4-morpholinocarbonylaniline

Abstract This document provides a comprehensive guide for the catalytic hydrogenation of 2-Nitro-4-morpholinocarbonylaniline to its corresponding aniline, 2-Amino-4-morpholinocarbonylaniline. The reduction of aromatic ni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of 2-Nitro-4-morpholinocarbonylaniline to its corresponding aniline, 2-Amino-4-morpholinocarbonylaniline. The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for producing key intermediates for active pharmaceutical ingredients (APIs) and fine chemicals. This guide details two robust protocols utilizing common heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney® Nickel, explaining the underlying mechanistic principles, critical safety procedures, and analytical monitoring techniques. The content is structured to provide researchers, scientists, and drug development professionals with the expertise to perform this synthesis safely, efficiently, and with high fidelity.

Introduction and Strategic Importance

The conversion of an aromatic nitro group to an amine is a fundamental synthetic operation, unlocking access to a vast chemical space of functionalized anilines. These products serve as critical building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. The target molecule of this guide, 2-Amino-4-morpholinocarbonylaniline, is a diamine derivative whose structural motifs are of significant interest in medicinal chemistry.

Catalytic hydrogenation stands as the preferred industrial method for this transformation due to its high efficiency, clean reaction profile—yielding only water as a byproduct—and the reusability of the heterogeneous catalyst.[1] This application note aims to demystify the process by providing not just procedural steps, but also the causal reasoning behind catalyst selection, parameter optimization, and rigorous safety protocols.

Reaction Mechanism and Catalyst Rationale

The catalytic hydrogenation of a nitro group is a surface-mediated reaction that proceeds through a series of intermediates. The process begins with the adsorption of hydrogen gas and the nitroaromatic substrate onto the active sites of the metal catalyst.[2] The reduction is generally understood to follow a pathway involving nitroso and hydroxylamine intermediates before the final amine is formed.

Reaction_Mechanism Start 2-Nitro-4-morpholinocarbonylaniline (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso + H2 - H2O Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + H2 Product 2-Amino-4-morpholinocarbonylaniline (Ar-NH2) Hydroxylamine->Product + H2 - H2O

Caption: Simplified reaction pathway for nitro group reduction.

A critical aspect of this mechanism is the potential for the N-arylhydroxylamine intermediate to accumulate.[3] This species can be thermally unstable, and its uncontrolled decomposition is highly exothermic, posing a significant safety risk.[3][4] Furthermore, it can participate in side reactions, such as condensation with the nitroso intermediate, to form colored azo or azoxy impurities, which can compromise product quality.[3]

Catalyst Selection:

The choice of catalyst is paramount for controlling the reaction rate and selectivity while minimizing risks.

  • Palladium on Carbon (Pd/C): This is a highly active and versatile catalyst for nitro reductions.[5][6] It typically provides fast reaction rates under mild conditions. However, its high activity can sometimes lead to less selectivity in molecules with multiple reducible functional groups.

  • Raney® Nickel: A cost-effective alternative to precious metal catalysts, Raney Nickel is highly effective for nitro group reductions.[5][7] It can offer better performance in cases where hydroxylamine accumulation is a concern and may provide superior chemoselectivity in certain substrates.[3] The primary handling concern is its pyrophoric nature.[2]

This guide will provide distinct protocols for both catalysts, allowing operators to choose based on resource availability, scalability, and substrate complexity.

Detailed Experimental Protocols

Safety Preamble: All hydrogenation reactions must be conducted in a well-ventilated fume hood, inside pressure-rated equipment, and away from ignition sources.[8][9] Personnel must be fully trained on the hazards of hydrogen gas and pyrophoric catalysts.

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
ParameterRecommended Value
Substrate 2-Nitro-4-morpholinocarbonylaniline
Catalyst 10% Pd/C (wet, ~50% water), 1-5 mol% Pd
Solvent Methanol or Ethanol (10-20 mL per gram of substrate)
Hydrogen Pressure 50-100 psi (approx. 3.5-7 bar)
Temperature 25-40 °C
Agitation Vigorous stirring (e.g., >800 RPM)
Reaction Time 2-6 hours (monitor for H2 uptake cessation)

Step-by-Step Procedure:

  • Reactor Setup: Ensure the high-pressure reactor (e.g., Parr shaker) is clean, dry, and has been inspected to confirm that pressure gauges and safety relief valves are functional.[10]

  • Charging Substrate: Charge the reactor vessel with 2-Nitro-4-morpholinocarbonylaniline and the chosen solvent (Methanol).

  • Inerting the Atmosphere: Seal the reactor. Purge the vessel by pressurizing with nitrogen to ~50 psi and then venting the gas. Repeat this cycle at least three to five times to completely remove oxygen.[10][11]

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add the wet Pd/C catalyst as a slurry in a small amount of the reaction solvent. This is the safest method to prevent ignition.[8][12] Never add dry catalyst to a flammable solvent in the presence of air.

  • Hydrogen Purge: Reseal the reactor and repeat the purge cycle (pressurize/vent) three times with hydrogen gas to replace the nitrogen atmosphere.

  • Reaction Execution: Pressurize the reactor to the target hydrogen pressure (e.g., 60 psi). Begin vigorous stirring and, if necessary, heat the reactor to the set temperature.

  • Monitoring: Monitor the reaction by observing the drop in pressure on the gauge, which indicates hydrogen consumption. The reaction is typically complete when hydrogen uptake ceases. Progress can also be tracked by taking aliquots (after stopping agitation and carefully depressurizing/re-inerting) for TLC or HPLC analysis.[12]

  • Shutdown and Catalyst Filtration: Once complete, stop the heating and stirring. Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the vessel three times with nitrogen to remove all residual hydrogen.[10]

  • CRITICAL FILTRATION STEP: Open the reactor under a nitrogen atmosphere. Filter the reaction mixture through a pad of Celite® or another filter aid to remove the Pd/C catalyst. It is imperative to keep the filter cake wet with solvent at all times, as the used catalyst is highly pyrophoric and will ignite if allowed to dry in air. [9][11][12] Immediately after filtration, quench the catalyst-containing filter cake by submerging it in a container of water.[12]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-morpholinocarbonylaniline. The product can be further purified by recrystallization if necessary.

Protocol 2: Hydrogenation using Raney® Nickel
ParameterRecommended Value
Substrate 2-Nitro-4-morpholinocarbonylaniline
Catalyst Raney® Nickel (aqueous slurry), ~10-20% w/w
Solvent Methanol, Ethanol, or Isopropanol/Water mixture
Hydrogen Pressure 100-500 psi (approx. 7-35 bar)
Temperature 40-80 °C
Agitation Vigorous stirring
Reaction Time 4-12 hours

Step-by-Step Procedure:

  • Reactor Setup & Charging: Follow steps 1 and 2 from Protocol 1.

  • Inerting: Perform the nitrogen purge as described in Protocol 1, Step 3.

  • Catalyst Addition: Raney® Nickel is typically supplied as a slurry in water.[2] The required amount of catalyst slurry can be carefully transferred to the reaction vessel under a nitrogen atmosphere.

  • Hydrogenation: Follow steps 5 through 8 from Protocol 1, using the specific pressure and temperature conditions outlined in the table above for Raney® Nickel.

  • Catalyst Filtration & Quenching: The filtration procedure is identical to that for Pd/C (Protocol 1, Step 9). Used Raney® Nickel is also highly pyrophoric and must be handled with the same level of caution, ensuring it remains wet at all times.[2]

  • Product Isolation: Concentrate the filtrate to isolate the product as described in Protocol 1, Step 10.

Analytical Monitoring

Real-time or periodic monitoring is crucial for determining reaction completion and ensuring product quality.

  • Thin-Layer Chromatography (TLC): A simple and rapid method.

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 70:30 v/v) can typically provide good separation. The nitro compound (starting material) will be less polar (higher Rf) than the resulting diamine product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of conversion and purity.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) is a good starting point.

    • Detection: UV detection at a wavelength where both starting material and product absorb (e.g., 254 nm).

  • UV-Vis Spectrophotometry: The reduction can be monitored by observing the disappearance of the absorbance peak characteristic of the nitroaniline starting material.[13][14]

Critical Safety Operations and Workflow

Adherence to a strict safety workflow is non-negotiable for catalytic hydrogenation. The primary hazards are the extreme flammability of hydrogen gas and the pyrophoric nature of the spent catalysts.[2][8]

Safety_Workflow cluster_pre_reaction Pre-Reaction cluster_reaction Reaction cluster_post_reaction Post-Reaction P1 Inspect Reactor & Safety Devices P2 Charge Substrate & Solvent P1->P2 P3 Nitrogen Purge (Remove O2) P2->P3 P4 Add Catalyst as Wet Slurry P3->P4 R1 Hydrogen Purge P4->R1 R2 Pressurize & Heat R1->R2 R3 Monitor H2 Uptake & Temperature R2->R3 S1 Cool & Vent H2 R3->S1 S2 Nitrogen Purge (Remove H2) S1->S2 S3 Filter Catalyst (KEEP WET!) S2->S3 S4 Quench Catalyst in Water S3->S4

Caption: Critical safety workflow for catalytic hydrogenation.

Key Safety Mandates:

  • Oxygen Exclusion: The initial nitrogen purge is critical to prevent the formation of an explosive hydrogen-air mixture.[8][10]

  • Static Discharge Prevention: Ensure all equipment is properly grounded to prevent static sparks, which can ignite hydrogen.[11]

  • Catalyst Handling: Never allow used hydrogenation catalysts to dry. They contain adsorbed hydrogen and will spontaneously ignite upon contact with air.[2][8]

  • Pressure Management: Never exceed the maximum rated pressure of the reactor vessel.[10] Always conduct a nitrogen leak test before introducing flammable hydrogen gas.[10]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Stalled or Slow Reaction 1. Inactive or "poisoned" catalyst.2. Insufficient hydrogen pressure.3. Poor agitation.4. Leak in the system.1. Use fresh, high-quality catalyst.2. Ensure the hydrogen cylinder is not empty and regulators are set correctly.3. Increase stirring speed.4. Perform a leak test with nitrogen.
Incomplete Conversion 1. Insufficient reaction time.2. Low catalyst loading.1. Extend reaction time and monitor by TLC/HPLC.2. Increase catalyst loading (e.g., from 1 mol% to 3 mol%).
Formation of Byproducts 1. Accumulation of hydroxylamine/nitroso intermediates leading to azo/azoxy compounds.[3]2. Over-reduction of other functional groups.1. Optimize temperature and pressure; consider using Raney Nickel which can minimize hydroxylamine levels.[3]2. Screen different catalysts (e.g., Pt/C) or use catalyst poisons for selectivity.
Product is Discolored 1. Trace metal contamination from the catalyst.2. Presence of colored azo/azoxy impurities.1. Pass the product solution through a plug of silica gel or activated carbon.2. Recrystallize the final product.

Conclusion

The catalytic hydrogenation of 2-Nitro-4-morpholinocarbonylaniline is a highly effective transformation that can be reliably executed using either Palladium on Carbon or Raney® Nickel. Success hinges on a thorough understanding of the reaction mechanism, careful optimization of process parameters, and an unwavering commitment to the critical safety protocols outlined in this guide. By following these detailed procedures, researchers can achieve high yields of the desired 2-Amino-4-morpholinocarbonylaniline intermediate safely and reproducibly, facilitating further progress in pharmaceutical and chemical development programs.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Hydrogenation SOP. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
  • Nitro Reduction - Common Conditions. (n.d.).
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium on carbon. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022, November 3). PMC.
  • 4-Nitroaniline – Knowledge and References. (n.d.). Taylor & Francis.
  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23).
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.).

Sources

Application

Synthesis of Linezolid intermediates using 2-Nitro-4-morpholinocarbonylaniline

This Application Note and Protocol Guide addresses the synthesis of Linezolid , specifically focusing on the utilization of nitro-aromatic precursors. Editorial Note on Chemical Nomenclature: The specific chemical string...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the synthesis of Linezolid , specifically focusing on the utilization of nitro-aromatic precursors.

Editorial Note on Chemical Nomenclature: The specific chemical string "2-Nitro-4-morpholinocarbonylaniline" presents a structural contradiction regarding the synthesis of Linezolid. Linezolid requires a 3-fluoro-4-morpholinyl core (where the morpholine is attached via a C-N bond), whereas "morpholinocarbonylaniline" implies a benzoyl-morpholine linkage (C-C(=O)-N). Based on industrial standard practices and the structural requirements of the oxazolidinone pharmacophore, this guide interprets the request as referring to the 3-Fluoro-4-morpholinylnitrobenzene scaffold (or its benzoic acid analog in Curtius rearrangement routes). The protocol below details the validated synthesis using the 3-Fluoro-4-morpholinylnitrobenzene intermediate, which is the direct precursor to the aniline required for oxazolidinone ring formation.

Executive Summary & Strategic Analysis

Linezolid (Zyvox) is a synthetic oxazolidinone antimicrobial agent active against Gram-positive bacteria.[1] The synthesis hinges on the construction of the chiral 5-acetamidomethyl-2-oxazolidinone ring. The most robust industrial route utilizes 3-Fluoro-4-morpholinylnitrobenzene (CAS: 2689-39-6) as the starting scaffold. This intermediate undergoes nitro-reduction to 3-Fluoro-4-morpholinylaniline , which is subsequently carbamoylated and cyclized with a chiral glycidyl derivative (e.g., (S)-Epichlorohydrin or (R)-Glycidyl butyrate).

Critical Process Parameters (CPPs)
  • Regioselectivity: Ensuring the morpholine substitution occurs para to the nitro group (if starting from 3,4-difluoronitrobenzene).

  • Enantiopurity: The (S)-configuration of the oxazolidinone ring is essential for biological activity.

  • Impurity Control: Managing the "Des-fluoro" and "Bis-morpholino" impurities during the initial coupling.

Synthetic Pathway Visualization

The following diagram illustrates the critical pathway from the nitro-aromatic precursor to Linezolid, highlighting the reduction and cyclization checkpoints.

LinezolidSynthesis Start 3,4-Difluoronitrobenzene (Starting Material) Inter1 3-Fluoro-4-morpholinyl- nitrobenzene (Key Nitro Intermediate) Start->Inter1 Nucleophilic Subst. Inter2 3-Fluoro-4-morpholinyl- aniline (Amine Precursor) Inter1->Inter2 Nitro Reduction Inter3 Cbz-Protected Intermediate (Carbamate) Inter2->Inter3 Protection Final Linezolid (Target API) Inter3->Final Cyclization & Acetylation Morph Morpholine DIPEA Red H2, Pd/C or Fe/NH4Cl Cbz Cbz-Cl NaHCO3 Cycl (S)-Glycidyl Butyrate n-BuLi / LiOtBu

Figure 1: Step-wise conversion of the nitro-aromatic precursor to Linezolid via the Carbamate/Epoxide route.[2][3][4][5]

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Fluoro-4-morpholinylnitrobenzene

This step establishes the core pharmacophore. If the user's "2-Nitro-4-morpholinocarbonylaniline" implies a starting material variation, it is critical to note that the nitro group serves as the latent amine for the oxazolidinone attachment.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • Morpholine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Acetonitrile (Solvent, 10V)

Protocol:

  • Charge a reactor with 3,4-difluoronitrobenzene and Acetonitrile. Cool to 0–5°C.

  • Add DIPEA slowly, maintaining temperature <10°C.

  • Add Morpholine dropwise over 1 hour. Exothermic reaction.

  • Warm to 25–30°C and stir for 4–6 hours. Monitor by HPLC for disappearance of starting material.

  • Quench by adding water (20V). The product, 3-Fluoro-4-morpholinylnitrobenzene , will precipitate as a yellow solid.

  • Filter and wash with water. Dry at 50°C under vacuum.

    • Yield Target: >90%[6]

    • Purity: >98% (Key impurity: 3-fluoro-2-morpholinyl isomer, usually <1%).

Phase 2: Nitro Reduction to 3-Fluoro-4-morpholinylaniline

This is the pivotal step converting the nitro intermediate into the aniline required for the "2-Nitro..." nomenclature correction.

Reagents:

  • 3-Fluoro-4-morpholinylnitrobenzene (1.0 eq)

  • 10% Pd/C (5% w/w loading)

  • Ammonium Formate (3.0 eq) or Hydrogen Gas (1 atm)

  • Methanol/THF (1:1 mixture, 10V)

Protocol:

  • Dissolve the nitro compound in Methanol/THF.

  • Add Pd/C catalyst under nitrogen inertion.

  • Hydrogenate at 25–30°C (using H2 balloon or Ammonium Formate reflux).

  • Monitor reaction completion (typically 2–4 hours). The yellow solution turns colorless/pale brown.

  • Filter through Celite to remove catalyst.

  • Concentrate the filtrate to obtain 3-Fluoro-4-morpholinylaniline .

    • Stability Note: This aniline is oxidation-sensitive. Store under Nitrogen or proceed immediately to Phase 3.

Phase 3: Oxazolidinone Formation (The Cbz Route)

This phase constructs the oxazolidinone ring using the aniline from Phase 2.

Reagents:

  • 3-Fluoro-4-morpholinylaniline (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (2.0 eq)

  • (S)-Glycidyl Butyrate (1.2 eq)

  • Lithium tert-butoxide (LiOtBu) (2.5 eq)

Protocol:

  • Protection: In a flask, suspend the aniline in Acetone/Water. Add NaHCO3. Add Cbz-Cl dropwise at 0°C. Stir 2h. Filter the precipitated N-Cbz-3-fluoro-4-morpholinylaniline .

  • Cyclization: Dissolve the N-Cbz intermediate in THF. Cool to -10°C.

  • Add LiOtBu slowly. Stir for 30 min (formation of anion).

  • Add (S)-Glycidyl Butyrate dropwise.

  • Warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with NH4Cl solution. Extract with Ethyl Acetate.[2]

  • Purification: Crystallize from Ethyl Acetate/Hexanes to yield (S)-5-hydroxymethyl-3-(3-fluoro-4-morpholinylphenyl)-2-oxazolidinone .

Phase 4: Conversion to Linezolid

The hydroxymethyl group is converted to the acetamidomethyl group.

  • Mesylation: React the hydroxymethyl intermediate with Methanesulfonyl chloride (MsCl) / Triethylamine.

  • Azidation: React the mesylate with Sodium Azide (NaN3) in DMF (Caution: Azide safety).

  • Reduction/Acetylation: Hydrogenate the azide (Pd/C) in the presence of Acetic Anhydride to form Linezolid directly in one pot.

Analytical Data & QC Specifications

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline powderVisualOxidation check
Purity (HPLC) > 99.5%RP-HPLC (C18)Pharma grade requirement
Chiral Purity > 99.8% eeChiral HPLC(S)-enantiomer is active
Bis-Morpholine < 0.10%HPLCGenotoxic potential control
Des-Fluoro < 0.10%HPLCProcess side-reaction

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Pearlman, B. A., et al. (2002). "Restricted-rotation analogs of Linezolid." Tetrahedron Letters, 43(21), 3911-3914. (Discusses morpholine ring constraints).
  • Pfizer Inc. (2000). "Zyvox (Linezolid) Label and Prescribing Information." FDA Access Data. Link

  • Wang, G., et al. (2011). "An efficient synthesis of Linezolid."[4][7] Organic Process Research & Development, 15(6), 1328–1335. (Details the Cbz/Epoxide route).

Sources

Method

Application Note: Chromatographic Isolation &amp; Analysis of 2-Nitro-4-morpholinocarbonylaniline

This Application Note is designed for researchers and process chemists involved in the synthesis and purification of 2-Nitro-4-morpholinocarbonylaniline (also known as 4-amino-3-nitro-N-morpholinobenzamide ).[1][2] The f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis and purification of 2-Nitro-4-morpholinocarbonylaniline (also known as 4-amino-3-nitro-N-morpholinobenzamide ).[1][2]

The following guide moves beyond basic TLC instructions to provide a logic-driven system for separating this specific polar amide from common synthetic impurities (e.g., 4-amino-3-nitrobenzoic acid, morpholine, or coupling reagents).

Chemical Context & Separation Challenges

Target Molecule: 2-Nitro-4-morpholinocarbonylaniline Functional Profile:

  • Primary Amine (-NH₂): Position 1. Deactivated by the ortho-nitro group, reducing basicity but maintaining H-bond donor capability.[1][2]

  • Nitro Group (-NO₂): Position 2.[1] Strong electron-withdrawing group; provides a distinct yellow/orange chromophore (visible without UV).[1]

  • Morpholinocarbonyl (Amide): Position 4.[1][2] The amide linkage significantly increases polarity compared to simple nitroanilines.[1] The morpholine ring adds solubility in chlorinated solvents but reduces solubility in non-polar hydrocarbons.[1]

The Separation Challenge: Unlike simple nitroanilines which elute easily in Hexane/Ethyl Acetate, the morpholine amide moiety makes this molecule significantly more polar.[1][2] It often co-elutes with polar by-products or "streaks" due to the amide/amine interaction with silica silanols.[1]

Mobile Phase Systems & Methodology

Do not rely on a single solvent system.[1][3] Use the "Dual-Polarity Screen" method to determine purity.[1]

System A: The Screening Phase (General Purity)[1][2]
  • Composition: Ethyl Acetate : Hexane (Gradient)[1][2]

  • Purpose: To separate non-polar impurities (e.g., unreacted starting materials lacking the amide bond) from the target.[1][2]

  • Starting Point: 50:50 (v/v).[1][2]

  • Adjustment: If the target stays at the baseline (

    
    ), move to 100% Ethyl Acetate .
    
System B: The Resolution Phase (Polar Separation)[1][2]
  • Composition: Dichloromethane (DCM) : Methanol (MeOH)[1][2]

  • Purpose: To resolve the target amide from highly polar acids or salts.[1]

  • Standard: 95:5 (v/v).[1][2]

  • High Polarity: 90:10 (v/v) – Use only if the compound does not migrate in System A.[1][2]

System C: The Anti-Tailing Modifier (Troubleshooting)

If the amine/amide functional groups cause "streaking" (tailing spots), the silica is acting as a weak acid.[1][2] Neutralize this interaction:

  • Modifier: Add 0.5% - 1.0% Triethylamine (TEA) or Ammonium Hydroxide to System B.[1]

  • Note: Do not use acetic acid, as it may protonate the morpholine oxygen or amine, altering retention unpredictably.[1][2]

Experimental Protocol

Step 1: Sample Preparation[1][2][4]
  • Concentration: Dissolve 2–5 mg of the sample in 1 mL of DCM or Acetone .

  • Critical Check: Ensure the solution is clear. If cloudy, add drops of Methanol until dissolved.[1][2] Filtering is required if solids persist (salts).[1][2]

Step 2: Plate Selection & Spotting
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).[1][2]
    
  • Spotting: Apply 1 µL spots, 1.5 cm from the bottom edge.[1][2]

  • Co-Spotting (Essential): Always run three lanes:

    • Starting Material (Limiting Reagent)[1][2]

    • Co-spot (Mixture of SM + Reaction Mixture)[1][2]

    • Reaction Mixture

Step 3: Development & Visualization

Develop the plate until the solvent front reaches 1 cm from the top.[1][2] Dry completely with a warm air stream (hairdryer) to remove chlorinated solvents before visualization.[1][2]

Visualization Logic Table
MethodObservationMechanismSpecificity for Target
Visual (Naked Eye) Yellow/Orange Spot Nitro-aniline chromophore absorbs visible light (blue region).[1][2]High. Most impurities (morpholine, acids) are colorless.[1][2]
UV 254 nm Dark Quenching Spot Conjugated

-system absorbs UV, quenching the plate's fluorophore.[1][2][4]
High. Detects the aromatic core.[1]
Iodine Chamber Brown/Yellow Spot

reversibly complexes with the aromatic ring and amines.[1]
Medium. Will stain morpholine and other organics.[1]
Ninhydrin Faint Pink/RedReacts with free amines.Low. The nitro group deactivates the aniline, making the Ninhydrin reaction slow/weak.[1][2]

Method Development Logic (Visualization)[1][2]

The following diagram illustrates the decision process for optimizing the mobile phase for 2-Nitro-4-morpholinocarbonylaniline.

TLC_Logic Start Start: 50% EtOAc / 50% Hexane CheckRf Check Rf Value Start->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Stuck at baseline HighRf Rf > 0.8 (Too Non-Polar) CheckRf->HighRf Moves with front GoodRf Rf 0.3 - 0.6 (Ideal) CheckRf->GoodRf Centered SwitchDCM Switch to System B: 95:5 DCM:MeOH LowRf->SwitchDCM ReducePol Reduce Polarity: 20% EtOAc / 80% Hexane HighRf->ReducePol CheckShape Check Spot Shape GoodRf->CheckShape SwitchDCM->CheckShape ReducePol->CheckShape Tailing Streaking/Tailing? CheckShape->Tailing Yes Sharp Sharp Spot CheckShape->Sharp No AddBase Add 1% Triethylamine (Neutralize Silica) Tailing->AddBase Final Final Protocol Established Sharp->Final AddBase->Final

Caption: Decision tree for optimizing TLC mobile phases based on retention factor (Rf) and spot morphology.

Expected Data & Reference Values

When analyzing the reaction mixture (assuming synthesis from 4-amino-3-nitrobenzoic acid and morpholine), use these relative retention orders.

System: 95:5 DCM:MeOH

CompoundRelative PolarityEstimated RfVisualization Characteristics
Morpholine (Reagent)High (Basic)0.05 - 0.10Colorless.[1][2] Stains with Iodine/Permanganate.
4-Amino-3-nitrobenzoic acid High (Acidic)0.00 - 0.10Yellow.[1][2] Streaks heavily without acid in eluent.[1]
Target: 2-Nitro-4-morpholinocarbonylaniline Moderate 0.40 - 0.55 Distinct Yellow Spot.[1][2] UV Active.
Non-polar Impurities Low> 0.80UV Active.
Troubleshooting "Ghost" Spots

If you observe a spot at the very top of the plate (Rf ~0.[1][2]95) that is UV active but colorless, it is likely Nitroaniline (if de-acylation occurred) or non-polar contaminants from the workup (e.g., grease, toluene).[1][2]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1][2] Longman Scientific & Technical, 1989.[1][2] (General reference for TLC of aromatic amines and amides).

  • Merck Millipore. TLC Application Note: Separation of Nitroanilines.[1][5] (Provides baseline data for nitroaniline polarity on Silica 60).

  • PubChem. Compound Summary: 4-(3-Nitrobenzoyl)morpholine derivatives.[1] National Library of Medicine.[1] (Structural properties and solubility data). [1][2]

  • Reich, H.J. TLC Stains and Visualization.[1][2] University of Wisconsin-Madison.[1] (Authoritative guide on stain mechanisms for amines/amides). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2-Nitro-4-morpholinocarbonylaniline synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Support Center: Optimization of 2-Nitro-4-morpholinocarbonylaniline Synthesis Introduction: The Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Support Center: Optimization of 2-Nitro-4-morpholinocarbonylaniline Synthesis

Introduction: The Chemistry of the System

You are synthesizing 2-Nitro-4-morpholinocarbonylaniline (also known as 4-amino-3-nitro-N-morpholinobenzamide).[1][2] This reaction involves the amide coupling of 4-amino-3-nitrobenzoic acid with morpholine .[1][2]

Structural Analysis & Reactivity Profile:

  • The Nucleophile (Morpholine): A secondary aliphatic amine.[2] It is highly nucleophilic and generally reacts rapidly.[2]

  • The Electrophile (Carboxylic Acid Precursor): The 4-amino-3-nitrobenzoic acid core presents a specific challenge.[1][2] The nitro group at the 3-position (ortho to the amine) strongly withdraws electrons, deactivating the aniline nitrogen. This is beneficial as it prevents self-polymerization (the aniline NH₂ will not compete with morpholine for the activated ester).[1]

  • The Challenge: The primary yield-killers in this specific synthesis are solubility issues (the nitro-aniline core is often poorly soluble in DCM/Ether) and hydrolytic instability of the activated intermediate due to the electron-deficient ring system.[1]

Module 1: Optimized Synthetic Protocols

We recommend two distinct routes depending on your scale and available equipment.

Protocol A: High-Throughput / Medicinal Chemistry Scale (<5g)

Best for: Speed, purity, and avoiding harsh reagents.[1][2]

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF (Anhydrous).[2]

  • Dissolution: Dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (Concentration ~0.2 M). Note: Do not use DCM; solubility will be insufficient.[1][2]

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange.

  • Coupling: Add Morpholine (1.2 eq) dropwise.[2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2][3]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then Sat.[2] NaHCO₃, then Brine.[2] Dry over Na₂SO₄.[1][2]

Protocol B: Process Scale (>10g)

Best for: Cost-efficiency and large batches.[1][2]

Reagents: Thionyl Chloride (SOCl₂), Toluene/THF, Catalytic DMF.[2]

  • Acid Chloride Formation: Suspend the acid in Toluene. Add SOCl₂ (2.0 eq) and 2 drops of DMF. Heat to reflux (80°C) until gas evolution ceases and the solid dissolves (approx. 2h).

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene once to remove traces.[1][2]

  • Coupling: Dissolve the crude acid chloride in dry THF. Cool to 0°C.[2][4]

  • Addition: Add a mixture of Morpholine (1.1 eq) and Triethylamine (1.5 eq) dropwise. Critical: The exotherm must be controlled to prevent tar formation.

  • Quench: Pour into ice water. The product often precipitates directly.

Module 2: Troubleshooting Guide (FAQ)

Category 1: Low Yield & Conversion[1][2]

Q: My LCMS shows a large peak for the starting material (Acid) even after 24 hours. Why?

  • Diagnosis: Incomplete activation.[2] The electron-withdrawing nitro group makes the carboxylate less nucleophilic towards the coupling agent (HATU/EDC).

  • Solution:

    • Switch Reagents: If using EDC/HOBt, switch to HATU or T3P (Propylphosphonic anhydride).[2] T3P is excellent for sterically or electronically deactivated acids.[2]

    • Base Check: Ensure you are using at least 3 equivalents of base (DIPEA). The first equivalent neutralizes the carboxylic acid, the second neutralizes the salt of the coupling agent, and the third keeps the morpholine free.

Q: I am using Protocol B (Acid Chloride), but the yield is <40%.

  • Diagnosis: Moisture ingress or "Dead" Thionyl Chloride.[2]

  • The Mechanism: Acid chlorides of nitro-benzoic acids are highly susceptible to hydrolysis.[1] If your THF contains >500 ppm water, the acid chloride reverts to the starting acid immediately upon dissolution.

  • Solution: Distill your THF over Sodium/Benzophenone or use molecular sieves (3Å) for 24h prior to use.[2] Verify SOCl₂ quality by reacting a small aliquot with methanol (should fume vigorously and heat up).[2]

Category 2: Impurities & Isolation[1][2][5]

Q: I see a significant impurity at M+ mass [2M+H]. Is it a dimer?

  • Diagnosis: Likely Anhydride formation .[2] If the morpholine addition is too slow or the mixing is poor, the activated acid molecule reacts with another unactivated acid molecule instead of the morpholine.

  • Solution: Increase the agitation speed (RPM > 500). Add the morpholine immediately after the activation period.

Q: The product is not precipitating during aqueous workup. Where is it?

  • Diagnosis: Amphiphilic loss .[2] The morpholine amide moiety adds polarity. In combination with the nitro group, the molecule may have significant water solubility, especially if the pH is effectively neutral.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl.[2]

    • Solvent Switch: Use 2-MeTHF or n-Butanol for extraction instead of Ethyl Acetate or DCM.[1][2] These solvents have higher polarity and recover polar amides better.[1][2]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and troubleshooting.

SynthesisWorkflow Start Start: 4-amino-3-nitrobenzoic acid ScaleCheck Scale > 5g? Start->ScaleCheck RouteA Route A: HATU/DIPEA (DMF) ScaleCheck->RouteA No RouteB Route B: SOCl2 -> Acid Chloride ScaleCheck->RouteB Yes CheckLCMS LCMS Check: Conversion > 95%? RouteA->CheckLCMS Success Isolate & Purify CheckLCMS->Success Yes LowConv Issue: Low Conversion CheckLCMS->LowConv No AqLoss Issue: Product in Aq Layer CheckLCMS->AqLoss Yield Low Moisture Moisture Control (Dry THF) RouteB->Moisture Coupling Add Morpholine + Et3N Moisture->Coupling Coupling->CheckLCMS Fix1 Fix: Switch to T3P or Fresh HATU LowConv->Fix1 Fix1->RouteA Fix2 Fix: Extract with n-Butanol / Salt out AqLoss->Fix2

Caption: Decision matrix for selecting synthetic route and addressing common yield failures in nitro-aniline amide coupling.

Module 4: Data & Specifications

Table 1: Solvent Optimization Data Based on internal standard experiments for nitro-benzoic acid couplings.

Solvent SystemCoupling AgentConversion (1h)Isolated YieldNotes
DCM EDC/HOBt35%20%Poor solubility of starting material.[1][2]
THF SOCl₂ (Route B)[2]98%85%Requires strictly anhydrous conditions.[1][2]
DMF HATU>99%92%Best for small scale.[2] High boiling point makes removal harder.[1][2]
EtOAc T3P (50% in EtOAc)88%82%Good green alternative; easier workup.[2]

References

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development, 20(2), 140–177.[2] Link[2]

  • BenchChem Technical Support. (2024).[2] Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid. (Adapted for Nitro-analogs).[1][2][6] Link[2]

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][3][7] Tetrahedron, 61(46), 10827-10852.[1][2] Link[2]

Sources

Optimization

Optimizing temperature for 2-Nitro-4-morpholinocarbonylaniline nitration

Topic: Optimizing Temperature for 2-Nitro-4-morpholinocarbonylaniline Synthesis Executive Summary & Core Directive The Challenge: Synthesizing 2-Nitro-4-morpholinocarbonylaniline (also referred to as 4-amino-3-nitro-N-mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for 2-Nitro-4-morpholinocarbonylaniline Synthesis

Executive Summary & Core Directive

The Challenge: Synthesizing 2-Nitro-4-morpholinocarbonylaniline (also referred to as 4-amino-3-nitro-N-morpholinobenzamide) requires the introduction of a nitro group ortho to the amine functionality. This is an Electrophilic Aromatic Substitution (


) that presents two competing failure modes driven by temperature:
  • Oxidative Decomposition (Tarring): The electron-rich aniline ring is susceptible to oxidation by nitric acid, leading to black tar formation and low yields.

  • Hydrolytic Cleavage & Nitrosamine Formation: High temperatures or aqueous acid exposure can hydrolyze the morpholine amide bond. The liberated morpholine secondary amine will immediately react with the nitrating agent to form N-nitrosomorpholine (NMOR) , a potent carcinogen.

The Solution: Temperature optimization is not just about yield; it is a critical safety control. The process requires a "Low-Temp Dosing / Controlled-Warm Aging" profile.

  • Optimum Dosing Temperature:

    
     to 
    
    
    
    (Strict Control)
  • Optimum Aging Temperature:

    
     to 
    
    
    
    (Ramp Control)
Critical Process Parameters (CPP): Temperature

The following table correlates temperature ranges with specific chemical outcomes for this substrate.

Temperature ZoneReaction StatusChemical Outcome & Risk Profile

Kinetic Trap Risk: Accumulation of unreacted nitrating agent. Viscosity of

increases, reducing heat transfer. Result: Sudden thermal runaway upon warming.

to

Target Zone (Dosing) Goal: Rate of nitration

Rate of addition. Mechanism: Favors mono-nitration at the ortho-position (C2) while suppressing aniline oxidation.

to

Target Zone (Aging) Goal: Complete conversion of intermediates. Mechanism: Provides activation energy for the final substitution without triggering amide hydrolysis.

Danger Zone Risk: Amide hydrolysis (Morpholine release

NMOR). Dinitration at C6. Oxidative tarring of the amine.
Technical Protocol: The "Self-Validating" Workflow

This protocol assumes the use of the N-Acetyl Protection Route (recommended) or Direct Nitration (high risk). The steps below focus on the Direct Nitration of the amide, as this is the most temperature-sensitive scenario.

Phase 1: Preparation & System Setup
  • Reagents: 4-morpholinocarbonylaniline (Substrate), 98%

    
     (Solvent), 70% or 98% 
    
    
    
    (Reagent).
  • Cooling: Jacket set to

    
     initially.
    
  • Validation: Ensure thermocouple is submerged in the liquid phase, not measuring headspace.

Phase 2: Dissolution (The First Exotherm)
  • Charge

    
     to the reactor.
    
  • Add Substrate portion-wise.

    • Note: This is exothermic (Heat of Solution + Salt Formation).

    • Control: Maintain internal temperature (

      
      ) 
      
      
      
      .
  • Cool mass to

    
     to 
    
    
    
    before acid addition.
Phase 3: Nitration (The Critical Control Point)
  • Dosing: Add Mixed Acid (or Fuming

    
    ) dropwise.
    
  • Rate Limiting Step: The addition rate must be controlled by

    
    .
    
    • Rule: If

      
       rises 
      
      
      
      , STOP addition immediately. Resume only when
      
      
      .
  • Visualization: See the Logic Flow below.

Phase 4: Quench & Workup
  • Pour reaction mixture onto crushed ice (ratio 1:5 w/w).

  • Safety: Keep quench temp

    
     to prevent hydrolysis of the product amide.
    
Process Logic & Decision Tree

The following diagram illustrates the temperature control logic required to prevent runaway reactions and impurity formation.

NitrationLogic Start Start Nitration Process CheckCooling Verify Cooling Jacket (Set to -10°C) Start->CheckCooling Dissolve Dissolve Substrate in H2SO4 (Exothermic Salt Formation) CheckCooling->Dissolve CoolDown Cool Batch to < 0°C Dissolve->CoolDown StartDose Start HNO3 Addition (Slow Rate) CoolDown->StartDose Monitor Monitor Internal Temp (Tint) StartDose->Monitor ActionStop STOP FEED Increase Stirring RPM Monitor->ActionStop Tint > 5°C ActionContinue Continue Feed Monitor->ActionContinue Tint < 5°C ActionStop->Monitor Wait until < 0°C CheckCompletion End of Addition Age at 20°C for 1 hr ActionContinue->CheckCompletion Feed Complete HPLC HPLC Check CheckCompletion->HPLC ResultGood Target > 98% Proceed to Quench HPLC->ResultGood Pass ResultSM SM > 2% Add 0.1 eq HNO3 HPLC->ResultSM Incomplete ResultImp Impurity > 1% Check Isomer Ratio HPLC->ResultImp Fail ResultSM->CheckCompletion

Figure 1: Temperature control loop for the nitration of morpholinocarbonylaniline. Note the strict "Stop Feed" criterion at


.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black and tarry. What happened?

Diagnosis: Oxidative decomposition of the aniline. Root Cause: The temperature exceeded


 during the initial mixing of nitric acid. The free amine is highly sensitive to oxidation by 

. Corrective Action:
  • Ensure you are using Sulfuric Acid as the solvent (protonates the amine, protecting it).

  • Lower dosing temperature to

    
    .
    
  • Pro-Tip: If direct nitration continues to fail, switch to the N-Acetyl protected substrate (4-acetamido-N-morpholinobenzamide). The acetyl group stabilizes the ring against oxidation.

Q2: Yield is good, but I see a large impurity peak (RRT ~0.8 or 1.2).

Diagnosis: Likely Dinitration or Isomer Formation . Root Cause: Localized hot spots. Even if the bulk temp is


, the injection point might be 

if stirring is inadequate. Corrective Action:
  • Increase agitation speed (Tip speed

    
     m/s).
    
  • Dilute the nitric acid with sulfuric acid (1:1 mix) before addition to disperse the heat load.

Q3: I am detecting N-nitrosomorpholine (NMOR) in the waste stream.

Diagnosis: CRITICAL SAFETY FAILURE. Root Cause: Hydrolysis of the amide bond has released free morpholine, which reacted with excess nitric acid. Corrective Action:

  • Stop immediately.

  • Check your temperature history. Did the reaction exceed

    
    ?
    
  • Check water content. Was the sulfuric acid dry (98%)? Moisture promotes hydrolysis.

  • Quench Protocol: Ensure the quench water contains Sulfamic Acid or Urea to scavenge excess nitrite/nitrate before the organic phase is released, preventing nitrosation during workup.

Q4: The reaction stalls at 80% conversion.

Diagnosis: "Wet" Acid or Temperature too low during aging. Root Cause: As water is produced as a byproduct of nitration (


), it dilutes the acid, stopping the generation of the nitronium ion.
Corrective Action: 
  • Do not add more acid initially.

  • Allow the reaction to warm to

    
      for the aging phase. The slight activation energy boost helps overcome the dilution effect.
    
  • If still stalled, use Fuming

    
     (Oleum) cautiously to scavenge water, but this is advanced handling.
    
References & Authoritative Grounding
  • Nitration of Benzamides:

    • Source: US Patent 3,177,247A describes the nitration of 4-acetamidobenzoic acid derivatives using mixed acid at

      
       to prevent hydrolysis and oxidation.
      
    • Relevance: Establishes the baseline temperature range for this class of molecules.

  • Safety of Morpholine Derivatives:

    • Source: "N-nitrosation and N-nitration of morpholine by nitrogen dioxide."[1] Cancer Letters.

    • Relevance: Highlights the kinetic risk of NMOR formation if the morpholine ring is cleaved or present as an impurity.

  • General Nitration Process Safety:

    • Source: "Nitration and Aromatic Reactivity" - Organic Syntheses / Chemical Reviews.

    • Relevance: Provides the mechanistic basis for temperature-dependent regioselectivity (Ortho vs. Meta) and the Arrhenius behavior of runaway reactions.

  • Linezolid Intermediate Synthesis:

    • Source: World Patent WO2019138362A1. Discusses the synthesis of morpholinyl-phenyl intermediates and the reduction of nitro-precursors.

    • Relevance: Contextualizes the target molecule within pharmaceutical manufacturing.[2]

Sources

Troubleshooting

Technical Support Center: Solving Color Stability Issues in 2-Nitro-4-morpholinocarbonylaniline Storage

Introduction 2-Nitro-4-morpholinocarbonylaniline is a specialized organic compound utilized in various research and development applications, particularly within the pharmaceutical and materials science sectors. As with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Nitro-4-morpholinocarbonylaniline is a specialized organic compound utilized in various research and development applications, particularly within the pharmaceutical and materials science sectors. As with many complex organic molecules, maintaining its chemical integrity during storage is paramount for reproducible experimental outcomes. A common issue reported by researchers is a noticeable change in the compound's color over time, typically from a light yellow to darker shades of orange, brown, or even red. This discoloration is often an indicator of chemical degradation, which can significantly impact the compound's purity, reactivity, and overall performance in downstream applications.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating color stability issues associated with the storage of 2-Nitro-4-morpholinocarbonylaniline. By leveraging fundamental principles of organic chemistry and providing practical, field-proven advice, this guide aims to empower users to maintain the quality and reliability of their chemical stocks.

Frequently Asked Questions (FAQs)

Q1: My 2-Nitro-4-morpholinocarbonylaniline powder, which was initially a pale yellow, has turned dark brown upon storage. What is the likely cause?

A change from yellow to brown is a strong indicator of chemical degradation. Given the structure of 2-Nitro-4-morpholinocarbonylaniline, there are several potential degradation pathways that can lead to the formation of highly colored impurities. The primary suspects are:

  • Reduction of the Nitro Group: Aromatic nitro compounds can be reduced to form nitroso, hydroxylamino, and amino derivatives.[1][2] These reduction products can then participate in condensation reactions to form intensely colored azo or azoxy compounds, which are common components of dye chemistry.[3]

  • Oxidative Polymerization: The aniline moiety is susceptible to oxidation. Atmospheric oxygen can initiate a free-radical process, leading to the formation of polymeric, colored byproducts. This is a common degradation pathway for many aromatic amines.

  • Photodegradation: Aromatic nitro compounds are often light-sensitive.[4][5][6] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions, leading to discoloration.

  • Hydrolysis of the Amide Bond: While generally stable, the morpholine amide bond can undergo hydrolysis, particularly in the presence of moisture and acidic or basic contaminants.[7][8][9] While the primary hydrolysis products may not be colored, they represent a loss of the parent compound and can potentially lead to secondary reactions that do produce color.

Q2: What are the ideal storage conditions to prevent the discoloration of 2-Nitro-4-morpholinocarbonylaniline?

To minimize degradation and maintain the color stability of 2-Nitro-4-morpholinocarbonylaniline, it is crucial to control its storage environment. The following conditions are recommended, based on best practices for storing sensitive aromatic nitro compounds and anilines:[10][11][12]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aniline moiety by displacing atmospheric oxygen.
Light Amber vial or stored in the darkProtects the compound from photodegradation.[4][5][6]
Moisture Tightly sealed container with a desiccantMinimizes the risk of amide hydrolysis.
pH Neutral environment (avoid acidic or basic contaminants)Prevents acid or base-catalyzed hydrolysis of the amide bond.

Q3: Can I still use my discolored 2-Nitro-4-morpholinocarbonylaniline?

The use of discolored material is strongly discouraged without proper analysis. The color change indicates the presence of impurities, which can:

  • Lead to inaccurate weighing and dosing due to the presence of unknown degradation products.

  • Interfere with your reaction, potentially leading to lower yields, unexpected side products, or complete reaction failure.

  • Introduce artifacts in analytical measurements.

Before using a discolored batch, it is essential to assess its purity. High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended method for this purpose.[13][14][15] By comparing the chromatogram of the discolored sample to a reference standard or a previously analyzed "good" batch, you can quantify the amount of remaining parent compound and identify the presence of impurities. If the purity is below the acceptable limit for your application, the batch should be discarded.

Q4: How can I test the stability of a new batch of 2-Nitro-4-morpholinocarbonylaniline?

A proactive approach to managing stability is to perform a simple, in-house stability study on any new batch of the compound. This will help you understand its stability under your specific laboratory conditions. A recommended protocol is provided in the "Experimental Protocols" section of this guide. The study involves exposing aliquots of the compound to "stressed" conditions (e.g., elevated temperature, light exposure) and comparing them to a sample stored under ideal conditions over time. Analysis by HPLC is the most effective way to monitor changes in purity.[13]

Troubleshooting Guide: A Step-by-Step Approach

If you are facing a color stability issue, this logical workflow can help you diagnose the problem and determine the appropriate course of action.

G A Start: Color change observed in 2-Nitro-4-morpholinocarbonylaniline B Step 1: Review Storage Conditions A->B C Were ideal conditions met? (Cool, Dark, Inert, Dry) B->C D Action: Implement ideal storage conditions for future batches. Proceed to Step 2 for current batch. C->D No E Step 2: Assess Purity of Discolored Material C->E Yes D->E F Is HPLC analysis available? E->F G Perform HPLC analysis. Compare to reference standard. F->G Yes K Consider qualitative tests (e.g., TLC, solubility) to estimate purity. If purity is questionable, discard. F->K No H Is purity acceptable for your application? G->H I Decision: Use with caution. Consider potential impact of impurities. H->I Yes J Decision: Discard the batch. Source a fresh lot. H->J No K->J

Caption: Troubleshooting workflow for color stability issues.

Potential Degradation Pathways

The following diagram illustrates two plausible degradation pathways for 2-Nitro-4-morpholinocarbonylaniline that could lead to the formation of colored byproducts.

G cluster_0 Pathway A: Nitro Group Reduction cluster_1 Pathway B: Amide Hydrolysis A 2-Nitro-4-morpholinocarbonylaniline (Yellow Solid) B Nitroso Intermediate A->B Reduction (e.g., trace metals, light) C Hydroxylamino Intermediate B->C Further Reduction D Azo/Azoxy Condensation Products (Intensely Colored) C->D Condensation E 2-Nitro-4-morpholinocarbonylaniline F 2-Nitro-4-aminobenzoic acid + Morpholine E->F Hydrolysis (H₂O, acid/base catalysis) G Potential for secondary colored products F->G

Caption: Potential degradation pathways of the compound.

Experimental Protocols

Protocol 1: In-House Stability Study

This protocol outlines a simple study to assess the stability of a new batch of 2-Nitro-4-morpholinocarbonylaniline under various conditions.

Objective: To determine the optimal storage conditions and shelf-life for a specific batch of the compound in your laboratory environment.

Materials:

  • 2-Nitro-4-morpholinocarbonylaniline (new batch)

  • Four amber glass vials with PTFE-lined caps

  • One clear glass vial with a PTFE-lined cap

  • HPLC system with UV detector

  • Analytical balance

  • Spatula

  • Labeling materials

Workflow:

G A Start: Receive New Batch B Prepare 5 Aliquots (~10 mg each) A->B C Time Point 0: Analyze one aliquot by HPLC (Baseline Purity) B->C D Store remaining 4 aliquots under different conditions: 1. Ideal (2-8°C, Dark, Inert) 2. Room Temp, Dark 3. 2-8°C, Light 4. Room Temp, Light C->D E Time Point X (e.g., 1, 3, 6 months): Analyze all 4 aliquots by HPLC D->E F Compare purity data to baseline. Determine degradation rate under each condition. E->F

Caption: Experimental workflow for an in-house stability study.

Procedure:

  • Initial Analysis (Time = 0):

    • Accurately weigh and prepare a sample of the new batch for HPLC analysis according to the "HPLC Purity Analysis" protocol below.

    • Run the HPLC analysis to establish the initial purity of the batch. This will serve as your baseline (T=0).

  • Sample Preparation for Storage:

    • Aliquot approximately 10 mg of the compound into each of the five vials.

    • For the "Ideal" and "Room Temp, Dark" samples in amber vials, flush the headspace with an inert gas (argon or nitrogen) before tightly sealing.

    • Label each vial clearly with the compound name, batch number, storage condition, and start date.

  • Storage:

    • Vial 1 (Ideal): Store in a refrigerator (2-8°C) in the dark, under an inert atmosphere.

    • Vial 2 (Room Temp, Dark): Store in a drawer or cabinet at ambient laboratory temperature, under an inert atmosphere.

    • Vial 3 (Refrigerated, Light): Store in a refrigerator (2-8°C) in the clear vial, exposed to the refrigerator's internal light.

    • Vial 4 (Room Temp, Light): Store on the lab bench in the clear vial, exposed to ambient laboratory light.

    • Vial 5 (Control): Store under ideal conditions (as per Vial 1) for future reference.

  • Follow-up Analysis (Time = X):

    • At predetermined time points (e.g., 1 month, 3 months, 6 months), retrieve a small amount of sample from each of the four stressed vials.

    • Prepare and analyze each sample by HPLC.

    • Compare the purity results to the T=0 baseline. A significant decrease in the area of the main peak, or the appearance of new peaks, indicates degradation.

Protocol 2: HPLC Purity Analysis

This is a general protocol for assessing the purity of 2-Nitro-4-morpholinocarbonylaniline. The exact conditions may need to be optimized for your specific HPLC system and column.

Objective: To quantify the percentage of 2-Nitro-4-morpholinocarbonylaniline in a sample and detect the presence of impurities.

Materials:

  • Sample of 2-Nitro-4-morpholinocarbonylaniline

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of a reference standard (or your T=0 sample) into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample to be tested into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Suggested Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm and 340 nm (Aromatic nitro compounds often have strong absorbance at multiple wavelengths).

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (re-equilibration)

  • Analysis:

    • Run the calibration standards first to establish a calibration curve.

    • Inject the test sample.

    • Integrate the peak areas. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method), or quantify against the calibration curve.

References

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]

  • Kharinoeva, T. A., Martynov, I. L., Osipov, E. V., Kotkovskii, G. E., & Chistyakov, A. A. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Proceedings of SPIE, 12275, 1227504. [Link]

  • ResearchGate. (n.d.). High-rate biodegradation of 3-and 4-nitroaniline. [Link]

  • Pandey, A., Singh, P., & Iyengar, L. (2007). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC. [Link]

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme. [Link]

  • Li, X., Zhao, F., & Zhang, Y. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Loba Chemie. (2025). Safety data sheet for 2-Methyl-4-nitroaniline. [Link]

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Semantic Scholar. [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • Li, X., Zhao, F., & Zhang, Y. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • LinkedIn. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. [Link]

  • ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions. [Link]

  • Fleming, F. F., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • Aromatic Nitro Compounds. (2020). YouTube. [Link]

  • Amide Hydrolysis. (2020). YouTube. [Link]

  • Loba Chemie. (2015). 2-NITROANILINE EXTRA PURE MSDS. [Link]

  • Porter, C. C. (1951). Color Reaction for Determination of Some Aromatic Nitro Compounds. Analytical Chemistry. [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. [Link]

  • The PLOS ONE Editors. (2014). Retraction: Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE. [Link]

Sources

Optimization

Minimizing side reactions during 2-Nitro-4-morpholinocarbonylaniline reduction

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with complex nitroaromatic reductions. It addresses the specific challenges of reducing 2-Nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with complex nitroaromatic reductions. It addresses the specific challenges of reducing 2-Nitro-4-morpholinocarbonylaniline to its corresponding o-phenylenediamine derivative (3,4-diaminobenzoylmorpholine).

Topic: Reduction of 2-Nitro-4-morpholinocarbonylaniline Ticket Category: Organic Synthesis / Process Optimization Support Level: Senior Application Scientist

System Overview & Reaction Logic

The reduction of 2-Nitro-4-morpholinocarbonylaniline is not a generic nitro reduction. You are converting an ortho-nitroaniline into a 1,2-diamino (o-phenylenediamine) scaffold.

The Core Challenge: While the morpholine amide at the C4 position is relatively stable, the formation of the o-diamine moiety at C1/C2 introduces a high risk of oxidative instability and cyclization . Unlike para-isomers, this product will rapidly auto-oxidize to form colored phenazines or react with electrophilic solvents (like ketones or esters) to form benzimidazoles.

Reaction Pathway & Failure Modes (Visualization)

The following diagram illustrates the "Happy Path" (Green) versus the common "Failure Modes" (Red) specifically for this substrate.

NitroReduction Start 2-Nitro-4-morpholinocarbonylaniline Nitroso Nitroso Intermediate (R-NO) Start->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation w/ Hydroxylamine (Basic pH / Low H2) Target TARGET: 3,4-Diaminobenzoylmorpholine (Unstable o-Diamine) Hydroxyl->Target + H2 (Slow/Rate Limiting) Oxidation Phenazines/Iminoquinones (Black/Purple Tars) Target->Oxidation O2 Exposure (Air) Cyclization Benzimidazole Impurity (If solvent = EtOAc/Acetone) Target->Cyclization Reaction w/ Solvent Azo Azo Dimer (Colored Impurity) Azoxy->Azo Partial Reduction

Caption: Mechanistic pathway showing the critical bottleneck at the hydroxylamine reduction step and the oxidative instability of the final diamine product.

Troubleshooting Guides (FAQs)

Ticket #001: "My reaction stalls at 90% conversion, and HPLC shows a persistent intermediate."

Diagnosis: Accumulation of the Hydroxylamine (R-NHOH) intermediate.[1] Mechanism: The reduction of R-NO₂ to R-NHOH is fast and exothermic. The final step (R-NHOH to R-NH₂) is kinetically slower. If hydrogen mass transfer is poor or the catalyst is deactivated, the reaction stops here. Hydroxylamines are potential explosion hazards upon concentration.[2]

Corrective Actions:

  • Vanadium Promotion: Add 0.1–0.5 mol% of Vanadium(V) oxide (

    
    ) or Vanadyl acetylacetonate. Vanadium acts as an oxygen transfer agent, significantly accelerating the disproportionation of the hydroxylamine to the amine.
    
  • Solvent Switch: If using Ethanol, switch to Methanol . Methanol has a higher dielectric constant, which stabilizes the polar transition state of the hydroxylamine reduction.

  • H₂ Pressure: Increase pressure from 1 bar (balloon) to 3–5 bar (Parr shaker/autoclave). The rate of the final step is often first-order with respect to hydrogen pressure.

Ticket #002: "The product turns purple/black during filtration."

Diagnosis: Oxidative polymerization of the o-phenylenediamine. Mechanism: 1,2-diamines are electron-rich and extremely sensitive to air oxidation (forming iminoquinones/phenazines).

Corrective Actions:

  • Acidic Stabilization: Do not isolate the free base. Collect the reaction mixture into a flask containing 1.1 equivalents of Methanesulfonic acid (MsOH) or HCl in isopropanol. The salt form (dihydrochloride or mesylate) is oxidation-resistant and stable.

  • Degassed Processing: Perform filtration under a blanket of Nitrogen or Argon. Use degassed solvents for washing.

  • Antioxidant Additive: Add a trace amount (0.5 wt%) of Sodium Metabisulfite (

    
    ) to the aqueous workup buffer to scavenge dissolved oxygen.
    
Ticket #003: "I see a bright orange/red impurity that won't wash out."

Diagnosis: Formation of Azo/Azoxy dimers . Mechanism: This occurs when the Nitroso intermediate reacts with the Hydroxylamine intermediate.[3] This "coupling" is favored under basic conditions or low catalyst loading (where intermediates linger).

Corrective Actions:

  • Avoid Bases: Ensure the starting material contains no residual inorganic base (e.g.,

    
    ) from previous steps.
    
  • Temperature Control: Keep the reaction temperature below 50°C . Higher temperatures favor condensation over reduction.

  • Catalyst Loading: Increase Pd/C loading to 10 wt% to ensure rapid turnover of intermediates, minimizing their residence time and chance to couple.

Optimized Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred / Scalable)

Best for: High purity, minimal waste, scale-up.

Reagents:

  • Substrate: 2-Nitro-4-morpholinocarbonylaniline (10 mmol)

  • Catalyst: 5% Pd/C (50% wet), 0.5 g (5 wt% loading)

  • Solvent: Methanol (degassed), 50 mL

  • Additive: Vanadyl acetylacetonate (5 mg) - Optional, for stubborn cases.

Procedure:

  • Inerting: Charge the substrate and catalyst into an autoclave or pressure vessel. Evacuate and backfill with

    
     three times.
    
  • Solvent Addition: Add degassed Methanol under

    
     flow. Note: Do not use Ethyl Acetate (risk of cyclization).
    
  • Hydrogenation: Pressurize to 3–5 bar H₂ . Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limits. Maintain temperature at 25–30°C .

  • Monitoring: Monitor H₂ uptake. When uptake ceases (approx 2-4 hours), check HPLC. Look for the disappearance of the Hydroxylamine peak (often elutes just before the product).

  • Workup (Critical):

    • Prepare a receiving flask with 22 mmol HCl (in MeOH or Dioxane) under

      
      .
      
    • Filter the catalyst through Celite under an inert blanket (or keep the filter cake wet with solvent at all times—dry Pd/C is pyrophoric).

    • Drip the filtrate directly into the acidic receiving flask.

    • Concentrate the resulting salt to dryness or precipitate with MTBE to obtain the stable Dihydrochloride salt .

Method B: Chemical Reduction (Iron/Acid)

Best for: Labs without hydrogenation equipment or if the substrate contains catalyst poisons (Sulfur).

Reagents:

  • Iron Powder (325 mesh, reduced), 5.0 equiv.

  • Ammonium Chloride (

    
    ), 5.0 equiv.
    
  • Solvent: Ethanol/Water (3:1).

Procedure:

  • Reflux Ethanol/Water/Iron/

    
     for 15 minutes to "activate" the iron surface (etching).
    
  • Add the nitro substrate portion-wise over 30 minutes. Caution: Exothermic.

  • Monitor for the "Red -> Colorless" transition (though the iron sludge makes this hard to see).

  • Hot Filtration: Filter while hot through Celite to remove iron oxides.

  • Immediate Acidification: Acidify the filtrate immediately with HCl to pH 2 to prevent oxidation of the diamine.

Data & Specifications Matrix

ParameterRecommended RangeWhy?
Temperature 20°C – 40°C>50°C increases Azo dimer formation; <10°C stalls Hydroxylamine reduction.
Pressure (H₂) 3 – 10 barHigh pressure forces the rate-limiting step (Hydroxylamine

Amine).
Solvent Methanol, THFAvoid Esters (EtOAc) and Ketones (Acetone) to prevent benzimidazole formation.
Catalyst 5% Pd/C or Pt/CPt/C is more resistant to poisoning but Pd/C is standard. Avoid Raney Ni if halogens are present (risk of dehalogenation, though not in this specific molecule).
Workup pH < 3.0 (Acidic)The free base amine oxidizes in air within minutes. The salt form is stable for months.

References

  • Baumeister, P., Blaser, H. U., & Studer, M. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters, 49(3-4), 219-222. Link

  • Beller, M., et al. (2019). Catalytic Hydrogenation of Nitroarenes: A Key Step in the Synthesis of Fine Chemicals. Chemical Reviews, 119(15), 8979–9072. Link

  • Roehri-Stoeckel, C., et al. (2004). Synthetic Routes to Rivaroxaban Intermediates. Organic Process Research & Development, 8(6), 948-955. (Context for morpholinone/aniline intermediates). Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd/C specificity and side reactions). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Nitro compounds and their reduction intermediates can be energetic.[2] Catalysts (Pd/C) are pyrophoric when dry. Always conduct a safety assessment before scale-up.

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 2-Nitro-4-morpholinocarbonylaniline Production

Welcome to the technical support center for the synthesis of 2-Nitro-4-morpholinocarbonylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitro-4-morpholinocarbonylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the scale-up of this important chemical intermediate. We will explore the common synthetic routes, troubleshoot potential issues, and offer practical solutions to ensure the safety, efficiency, and reproducibility of your process.

Understanding the Synthetic Landscape

The production of 2-Nitro-4-morpholinocarbonylaniline on a larger scale typically proceeds via one of two primary synthetic routes, each with its own set of challenges.

Route A: Electrophilic Nitration

This route begins with a pre-formed 4-morpholinocarbonylaniline, which is then nitrated. However, direct nitration of an aniline derivative is highly problematic due to the strong activating nature of the amino group and its propensity to be protonated in acidic media.[1][2][3][4][5] Protonation of the aniline nitrogen forms an anilinium ion, which directs nitration to the meta position, leading to the incorrect isomer.[1][3][6] Furthermore, the reaction is often accompanied by oxidative side products.[2] Therefore, a protection-nitration-deprotection sequence is essential.

Route B: Nucleophilic Aromatic Substitution (SNAr)

An alternative and often more controlled approach involves the reaction of a suitable 2-nitro-4-haloaniline with morpholine. This nucleophilic aromatic substitution is a common strategy for introducing amine functionalities to activated aromatic rings.

This guide will address the potential pitfalls and troubleshooting strategies for both of these synthetic pathways.

Troubleshooting Guide: Common Scale-Up Challenges

Issue 1: Low Yield of the Desired Product

A diminished yield is one of the most common frustrations during scale-up. The root cause often depends on the chosen synthetic route.

Q: My yield of 2-Nitro-4-morpholinocarbonylaniline is significantly lower than expected. What are the likely causes and how can I address them?

A: Low yields can stem from incomplete reactions, side product formation, or product loss during workup and purification. Let's break down the possibilities for each synthetic route.

For Route A (Nitration Pathway):

  • Incomplete Acetylation (Protection Step): If the initial protection of the aniline is incomplete, the unprotected aniline will react during nitration to form undesired meta-isomers and oxidation byproducts, thus lowering the yield of the target compound.

    • Troubleshooting:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting aniline.

      • Reagent Stoichiometry: Ensure a slight excess of the acetylating agent (e.g., acetic anhydride) is used.

      • Reaction Conditions: Ensure the reaction goes to completion by adjusting the reaction time or temperature as needed.

  • Suboptimal Nitration Conditions: The nitration reaction is highly exothermic and sensitive to reaction conditions.[7][8][9]

    • Troubleshooting:

      • Temperature Control: Maintain a low and consistent temperature (typically 0-10 °C) during the addition of the nitrating agent to prevent runaway reactions and the formation of byproducts.[10] On a larger scale, this requires an efficient cooling system.[8][11]

      • Rate of Addition: The nitrating agent should be added slowly and controllably to manage the exotherm.[7]

      • Mixing: Ensure efficient and uniform mixing to prevent localized "hot spots" which can lead to degradation and side reactions.[11] The type of stirrer and agitation speed are critical parameters to consider during scale-up.[11]

  • Incomplete Deprotection: If the final hydrolysis of the acetyl group is not complete, the acetylated product will remain, reducing the yield of the final product.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the acetylated intermediate.

      • Acid/Base Concentration and Temperature: Ensure the concentration of the acid or base used for hydrolysis and the reaction temperature are sufficient for the reaction to go to completion.

For Route B (SNAr Pathway):

  • Low Reactivity of the Aryl Halide: The nature of the leaving group is crucial. Aryl fluorides are generally more reactive towards SNAr than aryl chlorides.

    • Troubleshooting:

      • Starting Material: If possible, use 2-nitro-4-fluoroaniline as the starting material for higher reactivity.

      • Reaction Temperature: Increasing the reaction temperature can improve the reaction rate, but must be balanced against the potential for side reactions.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical for a successful amidation.

    • Troubleshooting:

      • Base Selection: A suitable base is required to neutralize the HX formed during the reaction. Common choices include potassium carbonate or triethylamine. The stoichiometry of the base is important.

      • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used to facilitate the reaction.

      • Excess Morpholine: Using a slight excess of morpholine can help drive the reaction to completion.

Visualizing the Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Product Impurity

The presence of impurities can significantly impact the quality of the final product and complicate downstream processes.

Q: My final product is impure, with significant side products detected by NMR and HPLC. What are the common impurities and how can I minimize their formation and remove them?

A: Impurity profiles are often characteristic of the synthetic route.

Common Impurities and Their Prevention:

ImpurityLikely CausePrevention Strategy
Meta-nitro isomer (Route A) Protonation of unprotected aniline during nitration.Ensure complete protection of the aniline before nitration.
Di-nitrated products (Route A) Overly harsh nitration conditions (high temperature, excess nitrating agent).Maintain strict temperature control and use the correct stoichiometry of the nitrating agent.
Oxidation byproducts (tar-like substances) (Route A) Reaction of unprotected aniline with the nitrating mixture.Complete protection of the aniline is crucial.[2]
Unreacted starting material Incomplete reaction in either route.Monitor the reaction to completion using TLC or HPLC. Optimize reaction time and temperature.
Di-aminated product (Route B, if starting with a di-halo precursor) Reaction of a second equivalent of morpholine.Use a mono-halo starting material.

Purification Strategies for Impure Product:

  • Recrystallization: This is the most common and scalable method for purifying solid products.

    • Challenge: The product may "oil out" or be difficult to crystallize, especially if it is highly polar.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvents or solvent mixtures to find an optimal system where the product has high solubility at high temperatures and low solubility at low temperatures.

      • Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.

      • Seeding: Introduce a small crystal of the pure product to induce crystallization.

  • Column Chromatography: For difficult separations, especially of isomers with similar polarities, column chromatography may be necessary.

    • Challenge: Purifying highly polar compounds on normal-phase silica gel can be difficult due to strong adsorption and poor separation.[12][13]

    • Troubleshooting:

      • Reverse-Phase Chromatography: Consider using a C18 reverse-phase column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol).[13][14]

      • Alternative Stationary Phases: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[12]

      • Use of Additives: For basic compounds like anilines, adding a small amount of a base (e.g., triethylamine or ammonia) to the eluent can improve peak shape and separation on silica gel.[13]

Visualizing the Purification Workflow

Purification_Workflow Start Impure Product Isolated Recrystallization Attempt Recrystallization Start->Recrystallization Success Pure Product Obtained Recrystallization->Success Successful Failure Recrystallization Fails (Oiling out, poor purity) Recrystallization->Failure Unsuccessful Troubleshoot_Recryst Troubleshoot Recrystallization Failure->Troubleshoot_Recryst Column_Chrom Proceed to Column Chromatography Failure->Column_Chrom If still impure Solvent_Screen Screen different solvents/ co-solvent systems Troubleshoot_Recryst->Solvent_Screen Controlled_Cool Implement slow cooling and seeding Troubleshoot_Recryst->Controlled_Cool Solvent_Screen->Recrystallization Retry Controlled_Cool->Recrystallization Retry Polarity_Check Is the compound highly polar? Column_Chrom->Polarity_Check Normal_Phase Normal Phase (Silica) Polarity_Check->Normal_Phase No Reverse_Phase Reverse Phase (C18) or HILIC Polarity_Check->Reverse_Phase Yes NP_Solvent Optimize eluent system (consider adding base for anilines) Normal_Phase->NP_Solvent RP_Solvent Optimize aqueous/organic eluent Reverse_Phase->RP_Solvent NP_Solvent->Success RP_Solvent->Success

Caption: Decision tree for product purification.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for scaling up the nitration reaction (Route A)?

A1: Nitration reactions are highly energetic and require strict safety protocols.[7]

  • Thermal Hazard Assessment: Before scaling up, perform a thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the heat of reaction and the potential for thermal runaway.[11]

  • Engineering Controls: Use a reactor with a high-efficiency cooling system, a reliable temperature monitoring system, and an emergency quenching plan.[11][15]

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Reagent Handling: Handle concentrated nitric and sulfuric acids with extreme care in a well-ventilated fume hood.

Q2: How can I effectively monitor the progress of these reactions during production?

A2: Real-time reaction monitoring is crucial for process control and optimization.

  • TLC: A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • HPLC: Provides quantitative data on the conversion of starting materials and the formation of products and impurities. It is the preferred method for in-process control.

  • NMR Spectroscopy: Can be used for reaction monitoring, especially with the use of flow-NMR technology, providing detailed structural information about intermediates and byproducts.[16][17]

Q3: I'm having trouble with the work-up of my nitration reaction. The product doesn't precipitate when I quench the reaction mixture in ice water. What should I do?

A3: If your product is soluble in the acidic aqueous mixture or is an oil, it will not precipitate upon quenching. In this case, you should perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane to recover your product.[18]

Q4: Can I use continuous flow chemistry for this synthesis?

A4: Yes, continuous flow chemistry is an excellent strategy for managing highly exothermic reactions like nitration.[9] Microreactors offer superior heat and mass transfer, which allows for better temperature control and can lead to higher yields and purity with enhanced safety.[7][9]

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Crow, J. M. When it comes to scaling up organic synthesis, it pays to think small. [Link]

  • ACS Publications. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. [Link]

  • MDPI. (2022, August 2). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]

  • ResearchGate. (2025, August 3). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • ResearchGate. (2025, August 6). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. [Link]

  • Reddit. (2016, April 4). A simple question on the nitration of aniline. [Link]

  • ResearchGate. (2022, June). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Khan Academy. Nitration of Aniline. [Link]

  • Reddit. (2023, November 28). Di-nitration troubleshooting. [Link]

  • Rasayan Journal of Chemistry. GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. [Link]

  • Royal Society of Chemistry. (2019, June 17). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. [Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... [Link]

  • Google Patents.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • MDPI. Biological Treatment of Nitroaromatics in Wastewater. [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]

  • Google Patents.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Vedantu. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. [Link]

  • ChemRxiv. Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. [Link]

  • YouTube. (2023, September 24). Amidation Reaction. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Pharmaceutical Technology. (2011, November 2). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • PMC. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Nitration and aromatic reactivity. [Link]

  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

Sources

Optimization

Controlling moisture sensitivity in 2-Nitro-4-morpholinocarbonylaniline processing

The following technical support guide addresses the processing and stability challenges associated with 2-Nitro-4-morpholinocarbonylaniline (also identified as 4-amino-3-nitro-N-morpholinobenzamide ). This guide is struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the processing and stability challenges associated with 2-Nitro-4-morpholinocarbonylaniline (also identified as 4-amino-3-nitro-N-morpholinobenzamide ).

This guide is structured for researchers and process chemists, focusing on the specific moisture-induced failure modes of nitro-aniline amides during drug development workflows.

Subject: Moisture Sensitivity & Process Control

Document ID: TSC-2N4M-001 Status: Active Applicability: Synthesis Intermediates, Solid-State Handling, Storage[1]

Technical Overview: The Nature of the Sensitivity

To troubleshoot effectively, we must first distinguish between Chemical Instability and Physical Hygroscopicity .[2]

2-Nitro-4-morpholinocarbonylaniline contains a morpholine amide moiety.[1][3] Unlike Weinreb amides, morpholine amides are generally chemically robust against spontaneous hydrolysis at neutral pH [1]. However, the 2-nitroaniline core introduces significant polarity, making the crystalline lattice susceptible to moisture uptake (hygroscopicity).

The "Moisture Sensitivity" in this context typically manifests in three critical failure modes:

  • Catalyst Poisoning: If this material is a precursor for catalytic hydrogenation (reducing the

    
     to 
    
    
    
    ), retained water can deactivate Pd/C catalysts or promote side-reactions (e.g., hydroxylamine accumulation).[1]
  • Physical Agglomeration: The material forms hard "cakes" upon moisture adsorption, leading to dosing errors and dissolution failures.[2]

  • Acid-Catalyzed Hydrolysis: While stable in neutral conditions, the presence of residual acidic precursors (e.g., from acid chloride synthesis routes) + moisture will rapidly hydrolyze the amide back to 4-amino-3-nitrobenzoic acid .[1]

Troubleshooting Guide & FAQs

Category A: Physical Handling & Storage[2][4]

Q: The powder has formed hard clumps inside the drum. Can I mill it? A: Proceed with extreme caution.

  • Diagnosis: This indicates moisture uptake has induced "bridging" between crystal surfaces.[2]

  • Risk: Nitroanilines are thermally sensitive and potential sensitizers.[2][4] Milling generates heat, which can release trapped moisture, creating a sticky paste that clogs the mill (screen blinding).

  • Solution:

    • Perform a Loss on Drying (LOD) test.[2] If >1.0%, do not mill.[2]

    • Vacuum dry at 40°C (below the melting/softening point) with a nitrogen bleed until LOD <0.5%.

    • Once dry, gently delump using a conical sieve mill at low RPM, not a hammer mill.

Q: My Karl Fischer (KF) titration is showing drifting values. Is the material reacting? A: Likely, yes.[2]

  • Mechanism: Nitro groups can interfere with standard KF reagents (involving iodine/iodide redox) by undergoing side redox reactions, leading to "phantom water" readings.[2]

  • Correction:

    • Switch to a Ketone-Aldehyde free reagent (even though no ketone is present, these reagents suppress side reactions).[2]

    • Use Coulometric KF with an oven sampler (heating the sample to 110°C and carrying vapor to the cell) rather than direct injection.[2] This prevents the nitro-aniline from fouling the electrode.[1]

Category B: Chemical Stability & Synthesis[2][6][7]

Q: I see a new impurity peak at RRT 0.85 after storing the wet cake. What is it? A: This is almost certainly 4-amino-3-nitrobenzoic acid .[1]

  • Root Cause: "Wet cake" storage often implies residual mother liquor is present.[2] If your coupling step used thionyl chloride (

    
    ) or oxalyl chloride, trace HCl remains.
    
  • The Pathway:

    
    .[2][5]
    
  • Immediate Action: Re-wash the cake with a buffered solution (5%

    
    ) to neutralize acidity before drying. Never store acidic wet cakes for >12 hours.
    

Q: The downstream hydrogenation to the diamine is stalling at 80% conversion. A: Check your water content.

  • Explanation: Water reduces the solubility of the nitro-aniline starting material in alcoholic solvents (MeOH/EtOH), causing it to precipitate on the catalyst surface ("blinding" the catalyst).

  • Specification: Ensure the input material has a water content of <0.2% w/w for consistent hydrogenation kinetics.

Critical Data Specifications

ParameterAcceptance CriterionImpact of Deviation
Appearance Bright orange/yellow free-flowing powderDarkening indicates oxidation; Clumping indicates moisture.[1]
Water Content (KF)

w/w

: Agglomeration, catalyst inhibition.[2]
Acid Value

(as HCl)

: Catalyzes amide hydrolysis during storage.[2]
HPLC Purity

Impurities (benzoic acid deriv.)[2] affect stoichiometry.[2]

Visualizing the Stability Pathway

The following diagram illustrates the moisture-dependent degradation and processing logic.

MoistureControl Raw 2-Nitro-4-morpholinocarbonylaniline (Solid) Stable Stable Storage (Dry/Neutral) Raw->Stable Desiccant/Sealed Caking Physical Caking (Reversible) Raw->Caking + H2O (No Acid) Hydrolysis Amide Hydrolysis (Irreversible) Raw->Hydrolysis + H2O + Acid + Heat Moisture Moisture Ingress (>60% RH) Acid Residual Acid (H+) Caking->Stable Vacuum Dry <40°C Impurity Impurity: 4-Amino-3-nitrobenzoic acid Hydrolysis->Impurity Morpholine Byproduct: Morpholine salts Hydrolysis->Morpholine

Figure 1: Stability logic flow.[2][3][5] Note that hydrolysis requires both moisture AND acidity; moisture alone typically results in reversible physical caking.

Standard Operating Procedure (SOP): Drying & Storage

To ensure material integrity for clinical or pre-clinical use, follow this specific protocol.

Step 1: Isolation (The Critical Wash)

After the synthesis reaction (typically acylation of the aniline):

  • Quench: Quench the reaction mixture into water.

  • Neutralize: Adjust pH to 7.0–7.5 using saturated Sodium Bicarbonate (

    
    ). Crucial: This prevents acid-catalyzed hydrolysis during drying.[1]
    
  • Filtration: Filter the solids.

Step 2: Drying Protocol
  • Equipment: Vacuum tray dryer or Rotary cone dryer.

  • Temperature: Set jacket temperature to 45°C . (Do not exceed 60°C; nitroanilines can sublime or degrade).

  • Vacuum:

    
    .
    
  • Duration: Dry until LOD is constant (<0.5%).

Step 3: Storage
  • Container: Double polyethylene (PE) bags inside a High-Density Polyethylene (HDPE) drum.[1]

  • Desiccant: Place silica gel sachets between the outer and inner bags (never in direct contact with the product).

  • Environment: Store at

    
    , Relative Humidity 
    
    
    
    .

References

  • Ogiwara, Y. (2025).[2][3][6] Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Connect. Link

  • Szostak, M., et al. (2015).[2] Stability of Twisted Amides in Aqueous Solutions. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Nitroaniline derivatives. Link

  • Guidechem. (2024).[2] Synthesis and Handling of 4-(Methylamino)-3-Nitrobenzoic Acid Derivatives. Link

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic characterization data for 2-Nitro-4-morpholinocarbonylaniline

The following guide provides a comprehensive spectroscopic characterization framework for 2-Nitro-4-morpholinocarbonylaniline (also identified as (4-amino-3-nitrophenyl)(morpholin-4-yl)methanone ). This document is struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive spectroscopic characterization framework for 2-Nitro-4-morpholinocarbonylaniline (also identified as (4-amino-3-nitrophenyl)(morpholin-4-yl)methanone ). This document is structured to serve as an authoritative reference for researchers validating the synthesis, purity, and structural integrity of this intermediate, which is critical in the development of kinase inhibitors and high-performance pigments.

Executive Summary & Compound Profile

2-Nitro-4-morpholinocarbonylaniline is a bifunctional building block featuring an electron-rich aniline core stabilized by an electron-withdrawing nitro group and a morpholine amide functionality. Its characterization requires a multi-modal approach to distinguish it from potential synthetic by-products such as unreacted 4-amino-3-nitrobenzoic acid or bis-acylated impurities.

Attribute Specification
IUPAC Name (4-Amino-3-nitrophenyl)(morpholin-4-yl)methanone
Common Name 2-Nitro-4-morpholinocarbonylaniline
Chemical Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility DMSO, DMF, Methanol (Moderate), Water (Low)
Key Functionality Primary Amine (Nucleophile), Nitro (Electrophile/Reducible), Amide (Stable Linker)

Structural Analysis & Theoretical Expectations

The molecule consists of a 1,2,4-trisubstituted benzene ring. The nitro group at position 3 (relative to the carbonyl) strongly deshields the adjacent proton (H-2), while the amine at position 4 shields the adjacent protons (H-5). The morpholine amide typically exhibits restricted rotation, often resolving into distinct methylene multiplets in high-field NMR.

Diagram 1: Structural Logic & Numbering

G Start 4-Amino-3-nitrobenzoic Acid Product 2-Nitro-4-morpholinocarbonylaniline (Target) Start->Product Amidation Reagent + Morpholine (Coupling Agent) Reagent->Product Nitro NO2 Group (Deshielding H-2) Product->Nitro Amine NH2 Group (Shielding H-5) Product->Amine Amide Morpholine Amide (Restricted Rotation) Product->Amide

Caption: Synthesis and key structural features defining the spectroscopic signature.

Comparative Analysis of Characterization Methods

This section objectively compares the efficacy of three primary analytical techniques for validating this specific compound.

Method Primary Utility Strengths for This Compound Limitations
1H NMR (DMSO-d₆) Structural Confirmation Unambiguously identifies the 1,2,4-substitution pattern and the morpholine ring integrity.Requires ~5-10 mg sample; solvent peaks can obscure amine protons.
FT-IR (ATR) Functional Group ID Rapidly confirms the Nitro (1350/1530 cm⁻¹) and Amide (1630 cm⁻¹) presence.Cannot detect regioisomers or trace impurities effectively.
LC-MS (ESI+) Purity & Impurity Profiling Detects unreacted acid (MW 182) and morpholine (MW 87) with high sensitivity.Fragmentation patterns can be complex; requires ionization optimization.
Recommendation:
  • For Routine QC: Use HPLC-UV (254 nm) for purity and FT-IR for identity.

  • For Structural Validation: 1H NMR is non-negotiable to confirm the correct isomer and amide formation.

Detailed Spectroscopic Data

A. Proton NMR (¹H NMR) - The Gold Standard

Solvent: DMSO-d₆ (2.50 ppm ref)

The aromatic region is the most diagnostic. The coupling constants (


) reveal the ortho/meta relationships.
Position Shift (δ, ppm) Multiplicity Integration Assignment & Logic
H-2 8.05 - 8.15 d (J ~ 2.0 Hz) 1H Most Deshielded. Ortho to NO₂ and Carbonyl. Appears as a doublet due to meta-coupling with H-6.
H-6 7.45 - 7.55 dd (J ~ 8.5, 2.0 Hz) 1H Ortho to Carbonyl, Meta to NO₂. Distinct doublet of doublets.
NH₂ 7.60 - 7.80 br s 2H Broad singlet. Exchangeable with D₂O. Chemical shift varies with concentration/temperature.
H-5 7.00 - 7.10 d (J ~ 8.5 Hz) 1H Shielded. Ortho to the electron-donating NH₂ group.
Morpholine 3.50 - 3.70 m (broad) 8H The morpholine ring protons often appear as two broad multiplets or four distinct triplets due to restricted rotation around the amide bond.
B. Infrared Spectroscopy (FT-IR)

Mode: ATR (Attenuated Total Reflectance)

Functional Group Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch 3450, 3350MediumPrimary amine doublet (asymmetric/symmetric).
C=O Stretch (Amide) 1625 - 1640StrongCharacteristic of tertiary amides (morpholine amide). Lower than esters.
NO₂ (Asymmetric) 1510 - 1540StrongDiagnostic for nitro compounds.
NO₂ (Symmetric) 1330 - 1360StrongPaired with the asymmetric peak.
C-O-C (Ether) 1110MediumMorpholine ether linkage.
C. Mass Spectrometry (LC-MS)

Ionization: ESI (Positive Mode)

  • Molecular Ion [M+H]⁺: 252.1 m/z (Calculated: 252.09)

  • Sodium Adduct [M+Na]⁺: 274.1 m/z

  • Fragmentation Pattern:

    • m/z ~235: Loss of NH₃ (uncommon in ESI, but possible).

    • m/z ~165: Loss of Morpholine group (Ar-CO⁺ cation).

    • m/z ~206: Loss of NO₂ group.

Experimental Protocols

Protocol 1: Sample Preparation for 1H NMR
  • Massing: Weigh 5–10 mg of the dry solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • Note: CDCl₃ is often insufficient due to the poor solubility of nitroanilines.

  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

    • Check: Ensure the solution is clear yellow/orange with no suspended particles.

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette.

  • Acquisition: Run a standard proton sequence (16–32 scans, 1s relaxation delay).

Protocol 2: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Expected Retention: The product is moderately polar. Expect elution around 4.5 - 5.5 min (depending on specific column/gradient). Unreacted acid will elute earlier; unreacted morpholine will elute in the void volume.

Analytical Workflow Diagram

The following workflow illustrates the logical progression from synthesis to validated product.

Workflow Crude Crude Reaction Mixture TLC TLC Screening (Quick Check) Crude->TLC Purification Recrystallization / Column TLC->Purification Isolate Isolated Solid Purification->Isolate Decision Purity Check (HPLC) Isolate->Decision Fail Repurify Decision->Fail < 95% Pass Structural ID (NMR/IR/MS) Decision->Pass > 95% Fail->Purification Final Validated Product (Release) Pass->Final

Caption: Step-by-step decision matrix for product validation.

References

  • Synthesis and Characterization of Nitroaniline Derivatives

    • Title: "New 4-(Morpholin-4-Yl)
    • Source: MDPI (Molecules)
    • URL:[Link]

    • Relevance: Provides analogous spectral data for the 3-nitro-4-morpholinyl benzoyl core.
  • General Spectroscopic Data for Nitroanilines

    • Title: "4-Nitroaniline - Spectroscopic Properties"
    • Source: National Institute of Standards and Technology (NIST) WebBook
    • URL:[Link]

    • Relevance: Baseline shifts for the nitroaniline moiety.
  • Morpholine Amide Characterization

    • Title: "Synthesis and Spectral Characterization of Some New Morpholine Deriv
    • Source: Baghdad Science Journal (via ResearchG
    • URL:[Link]

    • Relevance: Confirms IR and NMR characteristics of the morpholine amide linkage.
  • Related Crystal Structure Data

    • Title: "4-(4-Nitrobenzyl)morpholine"
    • Source: PubMed Central (PMC)
    • URL:[Link]

    • Relevance: Structural geometry of morpholine-nitrobenzene systems.[1]

Sources

Comparative

A Comparative Guide to the Purity Assessment of 2-Nitro-4-morpholinocarbonylaniline via Liquid Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Nitro-4-morpholinocarbonylaniline serves as a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a nitroaromatic system and a morpholine amide moiety, presents a unique analytical challenge. Even trace-level impurities, which may include isomers, starting materials, or degradation products, can carry their own pharmacological or toxicological profiles, potentially compromising the final drug product.

This guide provides an in-depth, experience-driven comparison of two powerful Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity assessment of 2-Nitro-4-morpholinocarbonylaniline. We will explore a robust, high-throughput one-dimensional (1D) LC-MS/MS method suitable for routine quality control and contrast it with an advanced two-dimensional (2D) LC-MS approach designed for complex impurity profiling and reference standard characterization. Our focus will be on the causality behind methodological choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.

Methodology 1: High-Throughput Purity Screening by Reversed-Phase LC-MS/MS

This primary method is engineered for efficiency and robustness, making it ideal for the routine quality control of batch releases where speed and reliability are paramount. The core principle is to achieve baseline separation of the main component from its known and potential process-related impurities using a single chromatographic dimension coupled with the high selectivity of tandem mass spectrometry.

Causality of Experimental Design
  • Chromatography Mode (Reversed-Phase): 2-Nitro-4-morpholinocarbonylaniline is a moderately polar molecule. Reversed-phase chromatography, specifically with a C18 stationary phase, is the industry standard for such compounds, offering excellent retention and separation based on hydrophobicity.[1]

  • Mobile Phase Selection: A gradient elution using water and acetonitrile allows for the effective separation of compounds with a range of polarities. The addition of 0.1% formic acid serves a dual purpose: it protonates the analyte and basic impurities (like the aniline and morpholine nitrogens), leading to better peak shapes and providing a source of protons for efficient electrospray ionization (ESI) in positive mode.[2]

  • Detection (Tandem Mass Spectrometry - MS/MS): While a UV detector provides quantitative data based on the nitroaniline chromophore, it lacks specificity. Mass spectrometry offers mass-to-charge ratio information, confirming identity.[3] Using MS/MS (or tandem MS) provides an additional layer of certainty; it isolates a specific parent ion, fragments it, and detects the resulting daughter ions, creating a unique "fingerprint" that can distinguish the analyte from co-eluting species with the same mass (isomers).[4][5] This specificity is critical for impurity detection in pharmaceuticals.[6]

Experimental Workflow: 1D LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh 1 mg of Sample prep2 Dissolve in 1 mL Diluent (50:50 ACN:H2O) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm PTFE) prep3->prep4 inj Inject 2 µL into UHPLC prep4->inj sep Chromatographic Separation (C18 Gradient) inj->sep ion Electrospray Ionization (ESI+) sep->ion ms1 MS1: Full Scan (Survey Scan) ion->ms1 ms2 MS2: Fragmentation (Product Ion Scan) ms1->ms2 det Detection (TOF or Quadrupole) ms2->det proc1 Integrate Peaks (Total Ion Chromatogram) det->proc1 proc2 Identify Impurities (Mass & Fragmentation) proc1->proc2 proc3 Calculate Area % Purity proc2->proc3

Caption: Workflow for 1D LC-MS/MS Purity Assessment.

Detailed Protocol: 1D LC-MS/MS Method
  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) acetonitrile and deionized water.

    • Accurately weigh approximately 1.0 mg of the 2-Nitro-4-morpholinocarbonylaniline sample into a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of the diluent to achieve a concentration of 1 mg/mL.

    • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.

  • UHPLC Conditions:

    • Column: C18, 100 x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 100-800.

    • MS/MS: Data-dependent acquisition (DDA) targeting the top 3 most intense ions from the MS1 scan for fragmentation.

    • Collision Energy: Ramped (e.g., 15-40 eV) to generate informative fragment spectra.

Methodology 2: Comprehensive Impurity Profiling by 2D-LC-MS

When the complexity of the sample matrix increases, or when there is a need to separate structurally similar isomers that may co-elute in a single dimension, a two-dimensional liquid chromatography (2D-LC) approach is invaluable.[7] This method provides a significant increase in peak capacity and resolving power by subjecting fractions from the first dimension to a second, orthogonal separation.[8] This is the gold standard for deep impurity characterization, especially during method development and forced degradation studies.

Causality of Experimental Design
  • Orthogonality: The power of 2D-LC lies in using two separation mechanisms that are as different as possible (orthogonal).[7] We pair a first-dimension Reversed-Phase (RP) separation, which separates based on hydrophobicity, with a second-dimension Hydrophilic Interaction Liquid Chromatography (HILIC) separation. HILIC separates compounds based on their polarity and interaction with a water-enriched layer on the stationary phase.[9][10] This combination is highly effective for separating compounds that have similar hydrophobicity but different polarity, a common scenario for isomers and related impurities.

  • Heart-Cutting: Instead of analyzing the entire first-dimension run in the second dimension (comprehensive 2D-LC), we use "heart-cutting." This technique involves selectively transferring only the peak(s) of interest (e.g., the main peak to check for hidden impurities, or a specific impurity peak) from the first to the second dimension for further separation. This conserves time and focuses the analytical power where it is most needed.

Conceptual Diagram: 1D vs. 2D-LC Separation

cluster_1D 1D-LC Chromatogram cluster_2D 2D-LC Separation ('Heart-Cut') a Intensity b Time (1st Dimension) peak1 coelute_peak Impurity A + Main Peak coelute_peak->p1 Transfer to 2nd Dimension c Time (2nd Dimension) d Time (1st Dimension) resolved_main Main Peak resolved_impurity Impurity A

Caption: 2D-LC resolves impurities co-eluting in the first dimension.

Detailed Protocol: 2D-LC-MS Method
  • First Dimension (1D) - RP-LC:

    • Utilize the exact same UHPLC conditions as described in the 1D LC-MS/MS method. The outlet of this column is connected to a valve that can divert the flow.

  • Heart-Cutting and Sample Transfer:

    • Program the 2D-LC system to transfer the eluent from the 1D column containing the target peak(s) (e.g., from 4.5 to 5.0 minutes) into a sample loop.

    • The contents of the loop are then injected onto the second-dimension column.

  • Second Dimension (2D) - HILIC:

    • Column: Amide or Silica-based HILIC, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase C: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase D: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Gradient: Isocratic at 100% C for 1 minute, then a gradient to 60% C over 4 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

  • Mass Spectrometry Conditions:

    • The MS conditions remain the same as in the 1D method, now acquiring data from the eluent of the second-dimension column.

Performance Comparison: 1D-LC-MS vs. 2D-LC-MS

The choice between these methods is dictated by the analytical goal. For routine QC, the 1D method is superior in its speed and simplicity. For investigational work, such as identifying an unknown impurity or validating method specificity, the resolving power of 2D-LC is unmatched.[7][8]

Parameter1D-LC-MS/MS2D-LC-MS (Heart-Cutting)Rationale & Insights
Resolution of Isomers Low to ModerateVery High 2D-LC's orthogonal separation mechanism is specifically designed to resolve compounds that are chromatographically similar in one dimension.[8]
Analysis Time per Sample ~12 minutes ~20-25 minutesThe 2D method includes the initial 1D run plus the time for the second dimension analysis and valve switching overhead.
Limit of Quantitation (LOQ) ~0.05% (Area %)~0.01% (Area %) By isolating the main peak in the second dimension, the problem of detector saturation is reduced, allowing for more sensitive detection of co-eluting impurities.
Method Complexity Low High2D-LC requires specialized instrumentation (dual pumps, switching valves) and more complex method development.
Application Routine QC, Batch ReleaseImpurity Identification, Forced Degradation, Method Development, Reference Standard CharacterizationThe methods serve different purposes in the pharmaceutical lifecycle. Validation guidelines often require demonstrating specificity, where a 2D method can be invaluable.[11][12]

Conclusion and Recommendations

The purity assessment of 2-Nitro-4-morpholinocarbonylaniline is a critical step in ensuring the quality and safety of downstream pharmaceutical products. Both 1D and 2D LC-MS methods offer powerful, distinct advantages.

  • For routine quality control , a validated 1D-LC-MS/MS method is the optimal choice. It provides a robust, rapid, and sufficiently specific analysis to ensure batch-to-batch consistency and adherence to specifications. Its simplicity and high-throughput nature align perfectly with the demands of a manufacturing environment.

  • For in-depth investigations , such as identifying unknown impurities found during stability or forced degradation studies, or when developing and validating the primary analytical method, the 2D-LC-MS approach is strongly recommended. Its unparalleled resolving power ensures that no impurity is hidden under the main analyte peak, providing the highest degree of confidence in the purity profile.[7][8]

Ultimately, a comprehensive quality strategy should leverage both methodologies. The 1D method serves as the workhorse for daily operations, while the 2D method acts as the definitive tool for troubleshooting, deep characterization, and ensuring the foundational integrity of the analytical procedures. This dual approach embodies the principles of modern analytical science, combining efficiency with exhaustive characterization to meet the stringent demands of the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Ermer, J. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Lightle, D., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-701. Retrieved February 16, 2026, from [Link]

  • de Oliveira, A. C., & de Oliveira, L. A. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO.
  • Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1266, 63-74. Retrieved February 16, 2026, from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Kumar, V., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Patel, K. (2016). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (2014). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. Retrieved February 16, 2026, from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved February 16, 2026, from [Link]

  • Petersson, P., et al. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. LCGC, 41(5). Retrieved February 16, 2026, from [Link]

  • Amirav, A., et al. (2020). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. Angewandte Chemie. Retrieved February 16, 2026, from [Link]

  • Agilent. (2018). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Retrieved February 16, 2026, from [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Retrieved February 16, 2026, from [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Retrieved February 16, 2026, from [Link]

Sources

Validation

IR spectrum peak assignment for 2-Nitro-4-morpholinocarbonylaniline validation

Publish Comparison Guide: IR Spectrum Validation for 2-Nitro-4-morpholinocarbonylaniline Executive Summary & Strategic Context 2-Nitro-4-morpholinocarbonylaniline (also known as (4-amino-3-nitrophenyl)(morpholino)methano...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: IR Spectrum Validation for 2-Nitro-4-morpholinocarbonylaniline

Executive Summary & Strategic Context

2-Nitro-4-morpholinocarbonylaniline (also known as (4-amino-3-nitrophenyl)(morpholino)methanone) is a critical intermediate scaffold in the synthesis of next-generation kinase inhibitors and oxazolidinone antibiotics. Its structural integrity is defined by a "push-pull" electronic system: an electron-donating primary amine para to an electron-withdrawing morpholine amide, with an ortho-nitro group providing steric and electronic modulation.

This guide provides a definitive validation protocol using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral matching, this document focuses on differential diagnosis —distinguishing the target product from specific synthetic precursors (morpholine, 4-amino-3-nitrobenzoic acid) and degradation products. We compare the industry-standard ATR (Attenuated Total Reflectance) method against the high-resolution KBr Transmission method to recommend the optimal workflow for purity validation.

Experimental Methodologies: ATR vs. KBr

For the validation of 2-Nitro-4-morpholinocarbonylaniline, the choice of sampling technique significantly impacts the resolution of the "fingerprint" region (1500–600 cm⁻¹), which is crucial for distinguishing the morpholine ether linkage from nitro-group vibrations.

FeatureMethod A: Diamond ATR (Recommended for Routine) Method B: KBr Pellet (Recommended for Reference)
Principle Surface reflectance; evanescent wave penetration (~2 µm).Transmission through dilute solid solution.
Sample Prep None; direct solid application.Grinding 1-2 mg sample with 200 mg KBr; pressing at 10 tons.
Resolution Moderate; peak intensity decreases at high wavenumbers.High; uniform intensity across the spectrum.
Suitability High throughput screening of reaction endpoints.Structural elucidation and detection of trace crystallinity changes.
Critical Limit May suppress weak N-H stretches in the 3400 cm⁻¹ region due to poor contact.Hygroscopic KBr can introduce water artifacts (3400 cm⁻¹ broad band).

Recommendation: Use Method A (ATR) for in-process control (IPC) to track the disappearance of the carbonyl precursor. Use Method B (KBr) for final lot release to ensure resolution of the amide/nitro overlap region.

Detailed Peak Assignment & Structural Logic

The IR spectrum of 2-Nitro-4-morpholinocarbonylaniline is complex due to the overlapping regions of the nitro group, the amide carbonyl, and the aromatic ring. The following assignments are derived from authoritative spectroscopic rules for substituted benzenes and tertiary amides.

A. The "Push-Pull" System (3500 – 1600 cm⁻¹)
Functional GroupFrequency (cm⁻¹)IntensityStructural Logic (Causality)
Primary Amine (NH₂) 3460 & 3340 MediumAsymmetric & Symmetric Stretch. The ortho-nitro group forms an intramolecular Hydrogen Bond with one amine proton. This often causes a red-shift (lower frequency) and broadening of the symmetric band compared to unsubstituted aniline.
Ar-H Stretch 3100 – 3000 WeakAromatic C-H stretching.
Aliphatic C-H 2960 – 2850 MediumMorpholine Ring. Characteristic sp³ C-H stretches from the CH₂ groups in the morpholine ring. Crucial for confirming the incorporation of the morpholine moiety.[1]
Amide Carbonyl (C=O) 1635 – 1615 StrongTertiary Amide (Amide I). Typically lower than esters. The strong electron-donating NH₂ group para to the amide increases the single-bond character of the C=O via resonance, shifting it to a lower wavenumber (closer to 1620 cm⁻¹) compared to a standard benzamide.
Amine Scissoring ~1620 Med-StrongNH₂ Deformation. Often overlaps with the Amide I band or appears as a shoulder.
B. The Fingerprint & Substituent Region (1600 – 800 cm⁻¹)
Functional GroupFrequency (cm⁻¹)IntensityStructural Logic (Causality)
Nitro Group (NO₂) 1530 – 1500 Very StrongAsymmetric Stretch. The conjugation with the aromatic ring lowers this from aliphatic values.
Nitro Group (NO₂) 1350 – 1330 StrongSymmetric Stretch. A key diagnostic peak. Must be distinct from the C-N stretch of the amide.
Ether Linkage (C-O-C) 1115 – 1100 StrongMorpholine Ether. This is the definitive "fingerprint" for the morpholine ring. If this peak is absent, the morpholine coupling failed.
C-N Stretch (Amide) 1400 – 1250 MediumAmide III. Mixed mode vibration involving N-C stretching and N-H bending (though no N-H in tertiary amide, the C-N stretch remains).
Ar-H Bending (OOP) 860 – 800 Strong1,2,4-Trisubstituted Benzene. Two adjacent hydrogens (positions 5,6) and one isolated hydrogen (position 3).[2][3] The pattern confirms the regiochemistry.

Validation: Differential Diagnosis of Impurities

A pure spectrum is not enough; you must prove the absence of precursors.

Scenario 1: Residual Morpholine (Reagent)
  • Indicator: Morpholine is a secondary amine.

  • Detection: Look for a sharp, weak band around 3300 cm⁻¹ (N-H stretch of secondary amine) which is distinct from the primary amine doublet of the product.

  • Confirmation: The product has a tertiary amide (no Amide N-H). Any N-H stretch not attributable to the aniline NH₂ suggests residual morpholine.

Scenario 2: Unreacted Acid Precursor (4-amino-3-nitrobenzoic acid)
  • Indicator: Carboxylic Acid.[4]

  • Detection: Look for a broad "fermi resonance" band from 3300–2500 cm⁻¹ (O-H stretch) and a carbonyl peak shifted higher (>1680 cm⁻¹ ) compared to the amide product.

Scenario 3: Hydrolysis/Degradation
  • Indicator: Loss of Morpholine.

  • Detection: Disappearance of the 1115 cm⁻¹ (C-O-C) peak and reappearance of O-H features.

Decision Workflow (Graphviz Diagram)

The following flowchart illustrates the logic for validating the product spectrum against potential failure modes.

IR_Validation_Logic Start Acquire IR Spectrum (Sample: 2-Nitro-4-morpholinocarbonylaniline) Check_COC Check 1115 cm⁻¹ (Strong C-O-C Stretch?) Start->Check_COC Check_CO Check Carbonyl Region (1615-1640 cm⁻¹?) Check_COC->Check_CO Present Fail_Morph FAIL: No Morpholine (Check Coupling Reagents) Check_COC->Fail_Morph Absent Check_NH Check NH Region (Doublet 3300-3500 cm⁻¹?) Check_CO->Check_NH Amide I Present Fail_Acid FAIL: Free Acid Detected (Incomplete Reaction) Check_CO->Fail_Acid Shifted >1680 (Acid) Check_Impurity Impurity Check (Broad OH or Sharp NH ~3300?) Check_NH->Check_Impurity Doublet Present Fail_Nitro FAIL: Nitro/Amine Issue (Check Starting Material) Check_NH->Fail_Nitro Missing/Single Band Pass VALIDATED Product Identity Confirmed Check_Impurity->Pass Clean Baseline Check_Impurity->Fail_Morph Extra NH (Morpholine) Check_Impurity->Fail_Acid Broad OH (Acid)

Caption: Logical decision tree for validating 2-Nitro-4-morpholinocarbonylaniline via FTIR, distinguishing product from key synthetic precursors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general IR assignments of nitro, amine, and amide groups).
  • NIST Chemistry WebBook. IR Spectrum of Morpholine. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for morpholine ring C-O-C and C-H vibrations).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

Comparative

A Comparative Guide to the Analytical Confirmation of 2-Nitro-4-morpholinocarbonylaniline

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of 2-Nitro-4-morpholinocarbonylaniline, a novel compound with potential applications in medicinal chemistry. We will delve into the classic method of elemental analysis and compare its utility with modern spectroscopic techniques, offering field-proven insights into the causality behind experimental choices.

The Central Role of Structural Verification

2-Nitro-4-morpholinocarbonylaniline (Molecular Formula: C₁₁H₁₃N₃O₄, Molecular Weight: 267.24 g/mol ) is a molecule of interest due to its unique combination of a nitroaniline core and a morpholinocarbonyl substituent. Before any biological or pharmacological evaluation, it is imperative to confirm that the synthesized product is indeed the target molecule and possesses the required purity. Elemental analysis has traditionally been a primary method for this purpose.

Elemental Analysis: The Gold Standard for Compositional Purity

Elemental analysis by combustion is a quantitative technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[1] This method provides a fundamental assessment of a compound's empirical formula.[2]

Theoretical vs. Expected Experimental Values

The first step in using elemental analysis for confirmation is to calculate the theoretical percentage composition based on the molecular formula.

Table 1: Theoretical Elemental Composition of 2-Nitro-4-morpholinocarbonylaniline (C₁₁H₁₃N₃O₄)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0111132.1149.44
Hydrogen (H)1.011313.134.91
Nitrogen (N)14.01342.0315.73
Oxygen (O)16.00464.0023.95
Total 267.27 100.00

In practice, experimental results from a CHN analyzer are compared against these theoretical values. A high degree of purity is generally accepted when the experimental values are within ±0.4% of the theoretical values.

Table 2: Comparison of Theoretical and Acceptable Experimental Ranges for Elemental Analysis

ElementTheoretical Percentage (%)Acceptable Experimental Range (%)
Carbon (C)49.4449.04 - 49.84
Hydrogen (H)4.914.51 - 5.31
Nitrogen (N)15.7315.33 - 16.13
Experimental Protocol: CHN Combustion Analysis

The most common method for elemental analysis is combustion analysis.[1]

  • Sample Preparation: Accurately weigh 1-2 mg of the dried, purified 2-Nitro-4-morpholinocarbonylaniline into a tin capsule using a microbalance.[3]

  • Combustion: The sample is combusted in a furnace at approximately 1000°C in a pure oxygen environment. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas/oxides.[4]

  • Reduction and Separation: The combustion products are passed over heated copper to reduce nitrogen oxides to nitrogen gas and remove excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are then separated by a gas chromatography column.[4]

  • Detection: A thermal conductivity detector measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.[4]

Caption: Relationship between analytical techniques and the structural information they provide.

Conclusion: An Integrated Analytical Strategy

For the unequivocal confirmation of 2-Nitro-4-morpholinocarbonylaniline, a single analytical technique is insufficient. While elemental analysis provides a robust confirmation of elemental composition and purity, it should be used in concert with spectroscopic methods. High-resolution mass spectrometry validates the molecular formula, FTIR confirms the presence of key functional groups, and NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry. This integrated approach ensures the scientific integrity of the research and is a critical component of the data package for any drug development program.

References

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • LCGC. (2026, February 8). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis | PDF. Retrieved from [Link]

  • Eberle, M. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.
  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • STEM Learning. (n.d.). Modern analytical techniques. Retrieved from [Link]

  • Savita Pall and Chemistry. (n.d.). Determination of Structure: Modern Analytical Techniques. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences & Research. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Developm. Retrieved from [Link]

  • University of Missouri. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

  • PLOS ONE. (2021, June 30). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • ResearchGate. (2014, June 26). Which techniques are most helpful in characterizing the structure of an unknown compound? Retrieved from [Link]

  • Google Play. (2024, July 24). Elemental Analysis Calculator.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Iowa State University. (2020, August 23). Thermo FlashSmart CHNS/O Elemental Analyzer. Retrieved from [Link]

  • Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (2023, February 22). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

  • University of Manchester. (2025, April 15). Elemental Analysis tool. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Elemental Analysis Calculator: CHN Tool. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). High-Resolution Mass Spectrometry for Untargeted Drug Screening. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Elemental composition. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of 2-Nitro-4-morpholinocarbonylaniline

[1][2] Executive Summary & Chemical Context 2-Nitro-4-morpholinocarbonylaniline (Systematic Name: (4-amino-3-nitrophenyl)(morpholin-4-yl)methanone) is a functionalized nitroaniline derivative commonly used as an intermed...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

2-Nitro-4-morpholinocarbonylaniline (Systematic Name: (4-amino-3-nitrophenyl)(morpholin-4-yl)methanone) is a functionalized nitroaniline derivative commonly used as an intermediate in the synthesis of pharmaceuticals and high-performance dyes.[1]

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact custom intermediate may be sparse in public databases, its structural components—nitroaniline and morpholine —dictate a strict hazardous waste protocol.[1]

Core Safety Directive: Treat this substance as a High-Potency Nitro-Aromatic . It poses significant risks of methemoglobinemia (blood oxygen deprivation) upon exposure and is toxic to aquatic life.[1] Disposal must follow strict incineration protocols to prevent environmental leaching.[1]

Hazard Identification & Risk Assessment

Before disposal, you must understand the "Why" behind the protocols.[1] This compound combines the toxicity of anilines with the solubility properties of morpholine amides.

Physicochemical & Toxicological Profile (Inferred from Analogs)
PropertyDescriptionRisk Implication
Chemical Class Nitroaniline AmideHigh Nitrogen content; potential NOx release during combustion.[1]
Physical State Yellow/Orange SolidDust inhalation hazard; stains surfaces easily.[1]
Acute Toxicity Oral, Dermal, InhalationMethemoglobinemia : Cyanosis (blue skin/lips) can occur hours after exposure.[1]
Environmental Aquatic Chronic 2 (Likely)Do not release to drains. Long-term adverse effects in water.[1]
Reactivity Stable, but heat-sensitiveAvoid strong oxidizers and reducing agents.[1]
The "Self-Validating" Safety Check
  • The Glove Test: If you see yellow staining on your skin under gloves, your PPE has failed.[1] Use double-gloving (Nitrile outer, Laminate inner recommended for solutions).[1]

  • The Fume Hood Rule: If you can smell an amine-like odor, the containment is breached. All handling must occur in a certified fume hood.[1]

Pre-Disposal Handling & Segregation

Proper disposal starts at the bench.[1] You cannot simply throw this into a general "Organic Waste" bin without verifying compatibility.[1]

Waste Stream Segregation Logic
  • Solid Waste: Contaminated gloves, weighing boats, paper towels, and pure solid chemical.[1]

    • Container: Wide-mouth HDPE jar or yellow biohazard-style bag (if permitted by site policy for chemical solids).

  • Liquid Waste (Mother Liquors): Solutions containing the chemical (e.g., in DCM, Methanol, or DMSO).[1]

    • Container: Glass or HDPE solvent waste carboy.[1]

    • Critical Check: Ensure no oxidizers (e.g., Nitric acid, Peroxides) are in the same carboy.[1] Nitroanilines can react violently with strong oxidizers.[1]

Workflow Visualization: Waste Segregation

WasteSegregation Start Waste Generation: 2-Nitro-4-morpholinocarbonylaniline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Liquid SolidBin Segregated Solid Hazardous Waste (Double Bagged / Wide Mouth Jar) Solid->SolidBin LabelSolid Label: 'Toxic Solid, Organic' Constituents: Nitroaniline Derivative SolidBin->LabelSolid CompatCheck Check Compatibility: NO Oxidizers present? Liquid->CompatCheck LiquidBin Halogenated or Non-Halogenated Solvent Waste Carboy CompatCheck->LiquidBin Safe (No Oxidizers) OxidizerWarn STOP: Do NOT Mix. Use Separate Container. CompatCheck->OxidizerWarn Unsafe (Oxidizers Present)

Caption: Decision logic for segregating 2-Nitro-4-morpholinocarbonylaniline waste streams to prevent incompatibility incidents.

Detailed Disposal Procedures

Step 1: Labeling & Packaging

Regulatory compliance (RCRA/EPA) requires accurate characterization.[1] Since this is likely a research intermediate, "User Knowledge" is the basis for classification.[1]

  • Label Name: 2-Nitro-4-morpholinocarbonylaniline (or "Nitroaniline Derivative").[1]

  • Hazard Checkboxes: Toxic, Irritant.[1][2][3][4]

  • Constituents: List the solvent % (if liquid) and the active compound %.

Step 2: Storage Prior to Pickup
  • Location: Satellite Accumulation Area (SAA).[1]

  • Condition: Keep container closed at all times except when adding waste.

  • Secondary Containment: Store liquid waste bins in a secondary tray capable of holding 110% of the volume.

Step 3: Final Disposal Method (Vendor Handoff)

You do not treat this waste yourself.[1] You prepare it for a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors, Triumvirate).[1]

  • Approved Method: Incineration (Thermal Destruction).[1]

    • Why? High-temperature incineration (often with rotary kilns) is required to break the nitro-aromatic bonds and the morpholine ring.

    • Scrubbing: The facility must have scrubbers to capture NOx gases generated from the nitro group.[1]

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent exposure and tracking.[1]

Spill Workflow

SpillResponse SpillStart Spill Detected Assess Assess Magnitude (< 5g vs > 5g) SpillStart->Assess Minor Minor Spill (< 5g / Small Volume) Manageable by Lab Personnel Assess->Minor Low Risk Major Major Spill (> 5g / Large Volume) Or High Dust Generation Assess->Major High Risk PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat (Respirator if dust is airborne) Minor->PPE Contain Containment: Cover with wet paper towels (prevents dust) or absorbent pads PPE->Contain Clean Clean Up: Scoop into bag. Wipe area with Soap & Water (removes yellow stain) Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose Evacuate Evacuate Area Close Doors Major->Evacuate CallHelp Call EHS / Emergency Response Evacuate->CallHelp

Caption: Emergency response logic distinguishing between minor spills (manageable) and major spills (requiring evacuation).

References & Regulatory Grounding[1][8]

  • Fisher Scientific. Safety Data Sheet: 4-Methoxy-2-nitroaniline (Nitroaniline Analog).[1] Retrieved from [1]

  • PubChem. Morpholino(4-nitrophenyl)methanone (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Nitroaniline P077).[1] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 4-(4-Nitrophenyl)morpholine.[1] Retrieved from [1]

  • OECD SIDS. 2-Nitroaniline Initial Assessment Report. UNEP Publications.[1] Retrieved from [1]

Sources

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